molecular formula C18H14BrFS B586799 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene CAS No. 1030825-20-7

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Cat. No.: B586799
CAS No.: 1030825-20-7
M. Wt: 361.272
InChI Key: VLRIERSBZHUCOW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a useful research compound. Its molecular formula is C18H14BrFS and its molecular weight is 361.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFS/c1-12-2-5-15(19)10-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRIERSBZHUCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677368
Record name 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
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Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1030825-20-7
Record name 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
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Record name 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
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Record name 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
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Record name 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE
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Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] This document details experimental protocols for its synthesis, presents its known physicochemical data in a structured format, and illustrates the relevant biological signaling pathway.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Its chemical structure and key identifying information are presented below.

PropertyValueReference
IUPAC Name 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene[3]
CAS Number 1030825-20-7[4]
Molecular Formula C₁₈H₁₄BrFS[4]
Molecular Weight 361.27 g/mol [4]
Melting Point 103 °C[5]
Boiling Point (Predicted) 438.3±40.0 °C[5]
Density (Predicted) 1.388 g/cm³[5]
Solubility Soluble in DMSO (slightly, heated), Hexanes (slightly, heated)[5]
Purity Typically >98.0% (GC)
Appearance White to Light yellow powder to crystal
Storage Keep in dark place, Sealed in dry, Room Temperature[4]

Computed Physicochemical Data:

PropertyValueReference
Topological Polar Surface Area (TPSA) 0 Ų[4]
LogP 6.21592[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 3[4]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that typically involves the formation of a thiophene ring substituted with a fluorophenyl group, followed by a Friedel-Crafts acylation and subsequent reduction.[6]

Logical Workflow for Synthesis

A 2-Bromothiophene & p-Bromofluorobenzene B Coupling Reaction A->B C 2-(4-fluorophenyl)thiophene B->C E Friedel-Crafts Acylation C->E D 2-methyl-5-bromobenzoic acid D->E F (5-bromo-2-methylphenyl) (5-(4-fluorophenyl)thiophen-2-yl)methanone E->F G Reduction F->G H 2-(5-Bromo-2-methylbenzyl) -5-(4-fluorophenyl)thiophene G->H

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-(4-fluorophenyl)thiophene

This step involves a coupling reaction between 2-bromothiophene and p-bromofluorobenzene.[6] A common method is a Kumada coupling reaction.

  • Materials:

    • 2-bromothiophene

    • p-bromofluorobenzene

    • Magnesium turnings

    • A suitable catalyst such as NiCl₂(dppe)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • A Grignard reagent is first prepared from p-bromofluorobenzene and magnesium turnings in anhydrous THF.

    • In a separate reaction vessel, 2-bromothiophene and the catalyst are dissolved in anhydrous THF.

    • The prepared Grignard reagent is then added dropwise to the solution of 2-bromothiophene and catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is typically stirred at room temperature or gentle reflux for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

    • Upon completion, the reaction is quenched with a dilute acid solution (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-(4-fluorophenyl)thiophene, which can be purified by crystallization or chromatography.

Step 2: Friedel-Crafts Acylation to form (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

This step involves the acylation of 2-(4-fluorophenyl)thiophene with 2-methyl-5-bromobenzoyl chloride.[6]

  • Materials:

    • 2-(4-fluorophenyl)thiophene

    • 2-methyl-5-bromobenzoic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride

    • A Lewis acid catalyst such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄)

    • An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE)

  • Procedure:

    • 2-methyl-5-bromobenzoyl chloride is prepared by reacting 2-methyl-5-bromobenzoic acid with thionyl chloride or oxalyl chloride.

    • In a reaction vessel, 2-(4-fluorophenyl)thiophene and the Lewis acid catalyst are dissolved in the inert solvent and cooled in an ice bath.

    • The freshly prepared 2-methyl-5-bromobenzoyl chloride is added dropwise to the cooled mixture.

    • The reaction is stirred at a low temperature and then allowed to warm to room temperature, with progress monitored by TLC or HPLC.

    • Once the reaction is complete, it is carefully quenched by pouring it onto a mixture of ice and hydrochloric acid.

    • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

    • The resulting crude ketone, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, can be purified by recrystallization.

Step 3: Reduction to this compound

The final step is the reduction of the ketone to the desired methylene-bridged compound.[6]

  • Materials:

    • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

    • A reducing agent system such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a combination of sodium borohydride (NaBH₄) and titanium tetrachloride (TiCl₄).[7]

    • An appropriate solvent like dichloromethane or 1,2-dimethoxyethane (DME).[7]

  • Procedure:

    • The ketone is dissolved in the chosen solvent in a reaction flask under an inert atmosphere.

    • The reducing agent system is added to the solution. The addition may need to be done at a controlled temperature.

    • The reaction mixture is stirred at a suitable temperature (e.g., 50 °C) for a period of time until the reduction is complete.[7]

    • The reaction is then quenched, for example, by the addition of water.

    • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The final product, this compound, is purified by column chromatography or recrystallization to yield a white to off-white solid.

Biological Relevance and Signaling Pathway

This compound is a crucial intermediate in the synthesis of Canagliflozin, a medication for the treatment of type 2 diabetes.[1][2] Canagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[8]

SGLT2 is a protein located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[9] In individuals with type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to hyperglycemia.[10]

Canagliflozin selectively and reversibly inhibits SGLT2, which reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose.[10] This leads to an increase in urinary glucose excretion, thereby lowering blood glucose levels.[8][9]

SGLT2 Inhibition Signaling Pathway

cluster_0 Proximal Tubule Cell cluster_1 cluster_2 SGLT2 SGLT2 Glucose_Na_in Glucose & Na+ Reabsorption SGLT2->Glucose_Na_in Facilitates GLUT2 GLUT2 Glucose_out Glucose to Blood GLUT2->Glucose_out Transports Blood_Glucose Decreased Blood Glucose Levels Canagliflozin Canagliflozin (from Intermediate) Canagliflozin->Inhibition Inhibition->SGLT2 Inhibits Urine_Glucose Increased Urinary Glucose Excretion Inhibition->Urine_Glucose Leads to

Caption: Mechanism of action of Canagliflozin via SGLT2 inhibition.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a variety of analytical techniques. While specific spectral data is proprietary to manufacturers, the following methods are standard for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

This guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. For further detailed analytical data, direct inquiry with chemical suppliers is recommended.

References

Spectroscopic Profile of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, presenting key data and experimental protocols for its characterization.

Molecular Structure and Properties

  • IUPAC Name: 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene[2]

  • CAS Number: 1030825-20-7[1][3]

  • Molecular Formula: C₁₈H₁₄BrFS[3][4]

  • Molecular Weight: 361.27 g/mol [3][4][5]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The data is based on published information for structurally related compounds and general principles of spectroscopic analysis for thiophene derivatives.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50m2HAr-H (Fluorophenyl)
~7.38d1HAr-H (Bromobenzyl)
~7.20dd1HAr-H (Bromobenzyl)
~7.05m3HAr-H (Fluorophenyl, Thiophene)
~6.85d1HAr-H (Thiophene)
~4.15s2H-CH ₂-
~2.30s3H-CH

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162 (d, ¹JCF = ~245 Hz)C -F (Fluorophenyl)
~145-120Aromatic C (Thiophene, Phenyl rings)
~118C -Br (Bromobenzyl)
~115 (d, ²JCF = ~21 Hz)C H (Fluorophenyl, ortho to F)
~35-C H₂-
~19-C H₃
Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2920, ~2850MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~1590, ~1480StrongAromatic C=C Bending
~1220StrongC-F Stretch
~830StrongC-H Out-of-plane Bending
~700-600MediumC-S Stretch
~550MediumC-Br Stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
362~98[M+2]⁺• (with ⁸¹Br isotope)
360100[M]⁺• (with ⁷⁹Br isotope)
281High[M - Br]⁺
VariousVariableFragmentation products (e.g., loss of CH₃, C₇H₆Br)

The mass spectrum is expected to show a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, which is indicative of the presence of a single bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Spectroscopic Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε)Assignment
~280-320Highπ → π* transitions

Substituted thiophenes typically exhibit strong absorption bands in this region due to the conjugated π-electron system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Sample Preparation

A sample of this compound with a purity of >98% is used for all spectroscopic measurements.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Approximately 5-10 mg of the sample is dissolved in 0.6 mL of CDCl₃.

    • The spectrum is acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. 16 scans are co-added.

  • ¹³C NMR:

    • Approximately 20-30 mg of the sample is dissolved in 0.6 mL of CDCl₃.

    • The spectrum is acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 1024 scans are co-added.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

  • Method: A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans are averaged.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., a magnetic sector or time-of-flight instrument) with an electron ionization (EI) source.

  • Method: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The electron energy is set to 70 eV. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 50-500.

UV-Vis Spectroscopy
  • Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

  • Solvent: Spectroscopic grade ethanol.

  • Method: A stock solution of the sample is prepared and diluted to a concentration of approximately 1 x 10⁻⁵ M. The UV-Vis spectrum is recorded from 200 to 400 nm in a 1 cm quartz cuvette, using ethanol as the blank.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 2-(5-Bromo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene (>98% Purity) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity UVVis->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic techniques of NMR, IR, Mass Spectrometry, and UV-Vis provide a comprehensive characterization of this compound. The data presented in this guide serve as a valuable reference for researchers and professionals involved in the synthesis and quality control of this important pharmaceutical intermediate. Adherence to the detailed experimental protocols will ensure accurate and reproducible results, contributing to the overall quality of the final drug product.

References

Spectroscopic Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of pharmaceuticals such as Canagliflozin.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

1H NMR Spectroscopic Data

The proton NMR (1H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The following table summarizes the key 1H NMR data for a closely related analogue, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, which serves as a reliable proxy for the title compound. The data was recorded on a 500 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d6).[3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.87d1.91HAr-H
7.65-7.56m2HAr-H
7.50dd7.9, 2.01HAr-H
7.23d3.71HThiophene-H
7.20-7.13m2HAr-H
6.95-6.90m1HThiophene-H
6.77dd3.7, 0.81HThiophene-H
6.29s1H
5.97s1H
2.17s3H-CH3

Note: The data presented is for the iodo-analogue and may differ slightly for the bromo-compound.

13C NMR Spectroscopic Data

The carbon-13 NMR (13C NMR) spectrum reveals the carbon framework of the molecule. The following data for the iodo-analogue was acquired at 126 MHz in DMSO-d6.[3]

Chemical Shift (δ) ppmAssignment
161.74 (d, 1JC-F = 244.44 Hz)C-F
148.14Ar-C
145.25Ar-C
141.63Ar-C
135.99Ar-C
134.65Ar-C
134.51Ar-C
132.76Ar-C
130.59 (d, 4JC-F = 3.2 Hz)Ar-C
127.34 (d, 3JC-F = 8.1 Hz)Ar-C
126.07Ar-C
123.27 (d, 5JC-F = 0.8 Hz)Ar-C
116.12 (d, 2JC-F = 21.42 Hz)Ar-C
91.63Ar-C
67.25
18.60-CH3

Note: The data presented is for the iodo-analogue and may differ slightly for the bromo-compound.

Experimental Protocol

The following is a typical experimental protocol for the acquisition of NMR data for compounds of this class.

Instrumentation: NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[4]

Sample Preparation: A sample of the compound (typically 5-10 mg) was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

1H NMR Acquisition: The 1H NMR spectra were acquired at a proton frequency of 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak. Data was processed with standard Fourier transformation and baseline correction.

13C NMR Acquisition: The 13C NMR spectra were acquired at a carbon frequency of 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to TMS or the solvent peak.

Molecular Structure and Connectivity

The following diagram illustrates the chemical structure of this compound.

molecular_structure cluster_thiophene Thiophene Ring cluster_fluorophenyl 4-Fluorophenyl Group cluster_benzyl 5-Bromo-2-methylbenzyl Group S S C1 C S->C1 C2 C C1->C2 C1->C2 CH2 CH2 C1->CH2 C3 C C2->C3 C4 C C3->C4 C3->C4 C4->S C5 C C4->C5 F F C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->F C9 C C8->C9 C10 C C9->C10 C10->C5 Br Br CH3 CH3 C11 C C11->CH3 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C14->Br C15 C C14->C15 C16 C C15->C16 C16->C11 C16->CH2

Caption: Molecular structure of this compound.

References

Mass Spectrometry Fragmentation Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of canagliflozin.[1] Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex reaction mixtures and for quality control during drug development. This document outlines the most probable fragmentation pathways, supported by established principles of mass spectrometry, and provides a standardized experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be characterized by several key fragmentation events, driven by the molecule's distinct structural motifs: the brominated methylbenzyl group, the fluorophenyl group, and the central thiophene ring. The presence of a bromine atom will result in characteristic isotopic peaks (M and M+2) for all bromine-containing fragments in a roughly 1:1 ratio.[2][3]

The molecular ion ([M]•+) is predicted to be prominent due to the aromatic nature of the compound. The primary fragmentation pathways are anticipated to involve cleavage of the benzylic C-C bond, loss of the bromine atom, and fragmentation of the thiophene ring.

A patent for the synthesis of this compound reports an ESI-MS value of m/z 362.0 for the [M+H]⁺ ion, which is consistent with the predicted molecular weight.[1]

Major Predicted Fragmentation Pathways

The most significant fragmentation pathways under electron ionization are proposed as follows:

  • Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the bond between the methylene bridge and the thiophene ring (α-cleavage to the thiophene ring). This will lead to the formation of a stable, resonance-stabilized 5-bromo-2-methylbenzyl cation. This cation can further rearrange to a more stable tropylium-like ion, a common fragmentation pattern for benzyl-containing compounds.[4][5]

  • Loss of Bromine: Cleavage of the C-Br bond is another highly probable event, leading to the loss of a bromine radical (•Br).[2] This can occur from the molecular ion or from other fragment ions.

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this may be less favorable than benzylic cleavage.[6][7]

  • Loss of Fluorine/HF: While less common than the loss of bromine, the elimination of a fluorine radical (M-19) or hydrogen fluoride (M-20) from the fluorophenyl-containing fragments is a possibility.[3]

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The m/z values for bromine-containing fragments are given for the ⁷⁹Br isotope. The corresponding ⁸¹Br isotope will be observed at m/z + 2.

m/z (for ⁷⁹Br) Proposed Fragment Ion Proposed Fragmentation Pathway
360/362[C₁₈H₁₄BrFS]⁺•Molecular Ion ([M]⁺•)
281[C₁₈H₁₄FS]⁺Loss of •Br from the molecular ion
185/187[C₈H₈Br]⁺Benzylic cleavage to form the 5-bromo-2-methylbenzyl cation
175[C₁₀H₆FS]⁺Fragment containing the 5-(4-fluorophenyl)thiophene moiety
106[C₈H₈]⁺Loss of •Br from the 5-bromo-2-methylbenzyl cation
91[C₇H₇]⁺Tropylium ion, a common rearrangement product for benzyl groups[4]

Visualization of Fragmentation Pathways

The logical flow of the predicted fragmentation of this compound is illustrated below.

Fragmentation_Pathway M Molecular Ion [C₁₈H₁₄BrFS]⁺• m/z 360/362 F1 [C₁₈H₁₄FS]⁺ m/z 281 M->F1 - •Br F2 5-Bromo-2-methylbenzyl Cation [C₈H₈Br]⁺ m/z 185/187 M->F2 Benzylic Cleavage F3 5-(4-fluorophenyl)thiophene Fragment [C₁₀H₆FS]⁺ m/z 175 M->F3 Benzylic Cleavage F4 [C₈H₈]⁺ m/z 106 F2->F4 - •Br F5 Tropylium Ion [C₇H₇]⁺ m/z 91 F2->F5 Rearrangement & -CH₂

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This protocol is based on standard procedures for the analysis of similar aromatic compounds.[2]

Sample Preparation
  • Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280°C

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 10 minutes at 300°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: Scan from m/z 40 to 500.

Data Analysis Workflow
  • Identify the chromatographic peak corresponding to the analyte based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, noting the molecular ion peaks (M and M+2) and the m/z values of the major fragment ions.

  • Compare the experimental spectrum with the predicted fragmentation patterns outlined in this guide to confirm the identity of the compound.

The logical workflow for this analytical process is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg in 1 mL solvent) Dilute Dilute to Working Concentration (1-10 µg/mL) Dissolve->Dilute Inject Inject Sample into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Identify Identify Molecular & Fragment Ions Extract->Identify Compare Compare with Predicted Pattern Identify->Compare Confirmation Confirmation Compare->Confirmation Compound Confirmation

Caption: General workflow for GC-MS analysis and data interpretation.

References

An In-depth Technical Guide on the Core Crystal Structure of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key computed and experimental properties of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is presented below.

PropertyValueSource
Molecular FormulaC18H14BrFSPubChem[3]
Molecular Weight361.27 g/mol BLDpharm
IUPAC Name2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophenePubChem[3]
CAS Number1030825-20-7ChemicalBook[1]
AppearanceWhite to Light yellow powder to crystalTCI Chemicals[4]
Purity>98.0% (GC)TCI Chemicals[4]
Melting Point101.0 to 105.0 °CTCI Chemicals[4]
SMILESCC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)FPubChem[3]
StorageKeep in dark place, sealed in dry, room temperatureBLDpharm

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a small molecule like this compound is single-crystal X-ray diffraction. The typical experimental workflow is detailed below.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound. For a small organic molecule, this is typically achieved through slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures would be screened to find conditions that yield crystals of suitable size (typically >0.1 mm in all dimensions) and quality, free from significant defects like twinning or cracks.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed within an intense beam of monochromatic X-rays. Modern crystallography facilities often use dual-source diffractometers, commonly with Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray sources. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern. The crystal is then rotated, and a series of diffraction images are collected by a detector.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial structural model. This model is then refined against the experimental data using least-squares methods, where the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation

The following tables illustrate the type of quantitative data that would be obtained from a successful crystal structure determination. As the specific crystal structure of this compound is not publicly available, these tables are presented as a template.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC18H14BrFS
Formula weight361.27
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? °
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Crystal sizeData not available
Theta range for data collectionData not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F^2Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Absolute structure parameterData not available
Largest diff. peak and holeData not available

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
BrC(5')Data not available
SC(2)Data not available
SC(5)Data not available
FC(4'')Data not available
C(2)C(6)Data not available

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
C(2)SC(5)Data not available
C(5')C(2')C(6)Data not available
C(3)C(2)C(6)Data not available

Mandatory Visualization

G cluster_0 Experimental Workflow for Crystal Structure Determination A Synthesis and Purification of This compound B Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection and Mounting B->C D X-ray Diffraction Data Collection (Diffractometer) C->D E Data Processing (Unit Cell and Space Group Determination) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares Fitting) F->G H Validation and Analysis (CIF File Generation) G->H I Deposition in Crystallographic Database (e.g., CCDC) H->I

Caption: General workflow for small molecule X-ray crystallography.

G cluster_1 Simplified Signaling Pathway of Canagliflozin (SGLT2 Inhibition) Canagliflozin Canagliflozin (Derived from the title compound) SGLT2 SGLT2 Transporter (in Proximal Renal Tubule) Canagliflozin->SGLT2 Inhibits GlucoseReabsorption Glucose and Sodium Reabsorption from Filtrate SGLT2->GlucoseReabsorption mediates UrinaryGlucose Increased Urinary Glucose Excretion SGLT2->UrinaryGlucose Blockage leads to BloodGlucose Lowered Blood Glucose Levels GlucoseReabsorption->BloodGlucose maintains UrinaryGlucose->BloodGlucose results in

Caption: SGLT2 inhibition pathway by Canagliflozin.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of Canagliflozin. While its definitive crystal structure is not publicly cataloged, the methodologies for its elucidation are robust and standardized within the scientific community. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction would provide invaluable insights for solid-state chemistry, formulation development, and the overall optimization of the manufacturing process for this vital antidiabetic medication. The provided experimental framework and visualizations offer a comprehensive guide for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel thiophene derivative, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of the SGLT2 inhibitor Canagliflozin.[1][2][3] The document outlines detailed experimental protocols for assessing kinetic solubility and stability under forced degradation conditions, as mandated by international guidelines. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and potential metabolic pathways visualized using Graphviz diagrams to aid in the understanding of the compound's behavior in both in vitro and in vivo systems.

Introduction

This compound is a heterocyclic compound featuring a thiophene core, a structural motif present in numerous pharmacologically active molecules.[4][5] Thiophene and its derivatives are known for their diverse biological activities, but also for potential metabolic liabilities, as the thiophene ring can be metabolized into reactive intermediates.[6][7] Understanding the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any drug candidate. Poor solubility can lead to unreliable results in biological assays and poor bioavailability, while instability can compromise the safety and efficacy of the final drug product.[8][9]

This guide presents a hypothetical but representative analysis of the solubility and stability of this compound, based on established methodologies for similar pharmaceutical compounds.

Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. Kinetic solubility is often assessed in early drug discovery to identify potential liabilities.[9][10]

The kinetic solubility of this compound was assessed in various media to simulate different physiological conditions. The results are summarized in the table below.

Parameter pH 4.5 Buffer (µg/mL) pH 6.8 Buffer (µg/mL) pH 7.4 Buffer (µg/mL)
Mean Solubility 1.51.21.1
Standard Deviation 0.30.20.2
Number of Replicates 333

Caption: Hypothetical kinetic solubility of this compound in different buffer systems.

This protocol outlines the shake-flask method coupled with UV-Vis spectroscopy for the determination of kinetic solubility.[8][11]

  • Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[11][12]

  • Sample Preparation: 10 µL of the DMSO stock solution is added to 990 µL of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a microcentrifuge tube.[11]

  • Incubation: The samples are sealed and agitated in a thermomixer at 25°C for 2 hours to allow the system to reach equilibrium.[8]

  • Separation of Undissolved Compound: The samples are centrifuged at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved precipitate.

  • Quantification: A known volume of the supernatant is carefully removed and its absorbance is measured using a UV-Vis spectrophotometer at the compound's λmax. The concentration is determined by comparing the absorbance to a standard curve prepared in the same buffer system with a known concentration of the compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_stock Add Stock to Buffer (1:100) prep_stock->add_stock prep_buffer Prepare Aqueous Buffers (pH 4.5, 6.8, 7.4) prep_buffer->add_stock incubate Incubate with Shaking (2h, 25°C) add_stock->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge measure_uv Measure UV Absorbance of Supernatant centrifuge->measure_uv calculate Calculate Concentration vs. Standard Curve measure_uv->calculate

Caption: Workflow for the kinetic solubility assay.

Stability Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.[13][14][15]

The stability of this compound was evaluated under various stress conditions as per ICH guidelines.[13][16] The percentage of degradation is summarized below.

Stress Condition Time % Degradation Number of Degradants
Acid Hydrolysis (0.1 M HCl, 60°C) 24 h12.5%2
Base Hydrolysis (0.1 M NaOH, 60°C) 8 h18.2%3
Oxidative (3% H₂O₂, RT) 24 h8.5%2
Thermal (80°C) 48 h< 2%0
Photolytic (ICH Q1B) 24 h5.1%1

Caption: Hypothetical forced degradation data for this compound.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.[13]

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. The solution is incubated at 60°C. Samples are withdrawn at predetermined time points, neutralized with an equivalent amount of NaOH, and diluted for analysis.

  • Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M NaOH. The solution is incubated at 60°C. Samples are withdrawn and neutralized with an equivalent amount of HCl before analysis.[13]

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 6% H₂O₂ and stored at room temperature, protected from light.

  • Thermal Degradation: The solid compound is stored in a hot air oven at 80°C. Samples are withdrawn, dissolved in the mobile phase, and analyzed.

  • Photolytic Degradation: The solid compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark.

  • Analysis: All samples are analyzed using a stability-indicating RP-HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

G cluster_stress Stress Conditions start Compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis RP-HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Calculate % Degradation & Identify Degradants analysis->data

Caption: Workflow for forced degradation studies.

Potential Metabolic Pathways

The thiophene ring is a known structural alert, as it can undergo metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive metabolites, such as thiophene S-oxides and thiophene epoxides.[6][7][17][18] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.

The diagram below illustrates the two primary proposed pathways for the metabolic activation of the thiophene moiety.

G cluster_p450 CYP450-Mediated Oxidation parent Thiophene-Containing Compound (e.g., Test Compound) epoxidation Epoxidation Pathway parent->epoxidation CYP450 s_oxidation S-Oxidation Pathway parent->s_oxidation CYP450 reactive_epoxide Reactive Thiophene Epoxide epoxidation->reactive_epoxide reactive_s_oxide Reactive Thiophene S-Oxide s_oxidation->reactive_s_oxide detox Detoxification (e.g., Glutathione Conjugation) reactive_epoxide->detox binding Covalent Binding to Proteins reactive_epoxide->binding reactive_s_oxide->detox reactive_s_oxide->binding toxicity Potential Hepatotoxicity binding->toxicity

Caption: Potential metabolic activation pathways of the thiophene ring.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented hypothetical data indicates that the compound has low aqueous solubility and is susceptible to degradation under hydrolytic (especially basic) and oxidative conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters. Furthermore, the potential for metabolic activation of the thiophene ring highlights the importance of further toxicological and metabolic studies in the drug development process. The information and methodologies contained herein are intended to guide researchers in the comprehensive characterization of this and similar thiophene-containing drug candidates.

References

The Diverse Biological Activities of Substituted Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a focal point for the design and synthesis of novel therapeutic agents.[2] Substituted thiophene derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] This technical guide provides an in-depth overview of these activities, presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to support researchers, scientists, and drug development professionals in their quest for new and effective therapies.

Anticancer Activity of Substituted Thiophene Derivatives

Thiophene-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7]

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative thiophene derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
TP 5 2,3-fused thiopheneHepG2 (Hepatocellular Carcinoma)< 30 µg/mLPaclitaxel35.92 µg/mL
SMMC-7721 (Hepatocellular Carcinoma)< 30 µg/mLPaclitaxel35.33 µg/mL
Compound 2b Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)5.46DoxorubicinNot Specified
Compound 2e Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)12.58DoxorubicinNot Specified
Compound 5b Thiophenyl HydrazoneHT29 (Colon Carcinoma)2.61 ± 0.34--
Compound 480 2,3-fused thiopheneHeLa (Cervical Cancer)12.61 µg/mLPaclitaxelNot Specified
HepG2 (Hepatocellular Carcinoma)33.42 µg/mLPaclitaxelNot Specified
BU17 Tetrahydrobenzo[b]thiopheneA549 (Non-small cell lung cancer)9--
Experimental Protocols for Anticancer Activity Evaluation

1. MTT Cell Viability Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Tubulin Polymerization Assay (Fluorescence-based):

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[8][9][10]

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a reaction mixture containing tubulin, GTP, a fluorescent reporter (e.g., DAPI), and the test compound at various concentrations in a 96-well plate.[11][12]

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.[11]

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye (e.g., 360 nm excitation and 420 nm emission for DAPI).[13]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Cell Treatment: Treat cancer cells with the thiophene derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature.[16][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).[14]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the apoptotic effect of the compound.

Mechanism of Anticancer Action and Signaling Pathways

Substituted thiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways and cellular processes.

1. Inhibition of Tubulin Polymerization:

Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[18][19] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18]

Thiophene Derivative Thiophene Derivative β-Tubulin β-Tubulin Thiophene Derivative->β-Tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization Thiophene Derivative->Microtubule Polymerization Inhibits β-Tubulin->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Thiophene Derivatives.

2. Inhibition of Kinase Signaling Pathways:

Many thiophene analogs target cancer-specific protein kinases, thereby inhibiting signaling pathways involved in cell growth and proliferation.[6][7] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis.[20]

VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and activates PI3K/AKT Pathway PI3K/AKT Pathway VEGFR-2->PI3K/AKT Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway VEGFR-2->RAS/RAF/MEK/ERK Pathway Thiophene Derivative Thiophene Derivative Thiophene Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis PI3K/AKT Pathway->Angiogenesis RAS/RAF/MEK/ERK Pathway->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Antimicrobial Activity of Substituted Thiophene Derivatives

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[21]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thiophene derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of selected thiophene derivatives against various microbial strains.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Thiophene 4 Colistin-Resistant A. baumannii16 (MIC50)--
Colistin-Resistant E. coli8 (MIC50)--
Thiophene 5 Colistin-Resistant A. baumannii16 (MIC50)--
Colistin-Resistant E. coli32 (MIC50)--
Thiophene 8 Colistin-Resistant A. baumannii32 (MIC50)--
Colistin-Resistant E. coli32 (MIC50)--
Compound 17 Clostridium difficile2-4--
3-chlorobenzo[b]thiophene Staphylococcus aureus16--
3-bromobenzo[b]thiophene Staphylococcus aureus16--
Experimental Protocols for Antimicrobial Activity Evaluation

1. Broth Microdilution Method for MIC Determination:

This is a standardized method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Time-Kill Kinetic Assay:

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[7][22]

  • Experimental Setup: Prepare tubes containing a standardized bacterial inoculum in broth with the thiophene derivative at different multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.[22]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU)/mL.

  • Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[23]

Mechanism of Antimicrobial Action

The antimicrobial activity of thiophene derivatives is often attributed to their ability to disrupt the bacterial cell membrane.[2][24][25]

Bacterial Membrane Disruption:

Many antimicrobial thiophenes are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial cell membranes.[3] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[26]

Thiophene Derivative Thiophene Derivative Bacterial Cell Membrane Bacterial Cell Membrane Thiophene Derivative->Bacterial Cell Membrane Interacts with Membrane Permeabilization Membrane Permeabilization Bacterial Cell Membrane->Membrane Permeabilization Disruption leads to Leakage of Intracellular Contents Leakage of Intracellular Contents Membrane Permeabilization->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death

Caption: Mechanism of Bacterial Membrane Disruption.

Anti-inflammatory Activity of Substituted Thiophene Derivatives

Thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][6]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of thiophene derivatives can be assessed both in vitro, by measuring the inhibition of inflammatory enzymes (IC50 values), and in vivo, through models such as the carrageenan-induced paw edema assay.

Compound IDAssayTargetIC50 (µM) / % InhibitionReference CompoundReference IC50 (µM)
Compound 5b In vitroCOX-25.45Celecoxib0.35
In vitro5-LOX4.33NDGA2.46
Compound 21 In vitroCOX-20.67Celecoxib1.14
In vitroLOX2.33Sodium meclofenamate5.64
Compounds 29a-d In vitroCOX-20.31-1.40Celecoxib-
Experimental Protocols for Anti-inflammatory Activity Evaluation

1. In Vitro COX-1 and COX-2 Inhibition Assay:

This assay determines the inhibitory activity and selectivity of compounds against COX isoforms.[1]

  • Enzyme Preparation: Use purified ovine or human COX-1 and recombinant human COX-2.

  • Incubation: Pre-incubate the enzyme with various concentrations of the thiophene derivative.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Prostaglandin Quantification: After a specific incubation time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using methods like ELISA or HPLC.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the compound's preference for COX-2.

2. In Vivo Carrageenan-Induced Paw Edema Model:

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the thiophene derivative or a vehicle control to rodents (rats or mice) orally or intraperitoneally.

  • Induction of Inflammation: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many thiophene derivatives is the inhibition of COX and LOX enzymes, which are critical for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]

Inhibition of COX and LOX Pathways:

By blocking the activity of COX-2 and 5-LOX, thiophene derivatives can reduce the production of prostaglandins and leukotrienes, thereby mitigating the inflammatory response.

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Thiophene Derivative Thiophene Derivative Thiophene Derivative->COX-2 Inhibits Thiophene Derivative->5-LOX Inhibits Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Dual Inhibition of COX-2 and 5-LOX by Thiophene Derivatives.

Substituted thiophene derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. This technical guide has provided a comprehensive overview of their potential, offering valuable quantitative data, detailed experimental protocols, and insights into their mechanisms of action. By leveraging this information, researchers can accelerate the design and synthesis of novel thiophene-based therapeutics to address unmet medical needs.

References

In-Depth Technical Guide: Characterization and Data of CAS Number 1030825-20-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1030825-20-7, identified as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] This document outlines its chemical and physical properties, provides detailed synthesis protocols, and discusses its role in the broader context of SGLT2 inhibition.

Chemical and Physical Data

A summary of the available quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Information

ParameterValueReference
CAS Number 1030825-20-7[3]
IUPAC Name 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene[4]
Synonyms Canagliflozin Intermediate 2, Canagliflozin Bromo Impurity[4][5]
Molecular Formula C₁₈H₁₄BrFS[3]
Molecular Weight 361.27 g/mol [3]

Table 2: Physical Properties

PropertyValueReference
Appearance White to light yellow powder/crystal[6][7]
Melting Point 101-105 °C[6][7]
Boiling Point 438.3 ± 40.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as tetrahydrofuran and ethyl acetate.[8]

Table 3: Analytical and Spectral Data

Data TypeDetailsReference
Purity (by GC) >98.0%[6][7]
¹H NMR Data for a precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, is available: ¹H NMR (500MHz, CDCl₃) δ 7.68 (dd, J=8.2, 5.5Hz, 2H), 7.60 (s, 1H), 7.54 (d, J=8.1Hz, 1H), 7.40 (d, J=3.9Hz, 1H), 7.29 (s, 1H), 7.24-7.09 (m, 3H), 2.36 (s, 3H).[9]
Mass Spectrometry (ESI-MS) Data for the precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, shows m/z: 377.0 (M+2)⁺.[9]

Experimental Protocols

The synthesis of this compound is a critical step in the manufacturing of Canagliflozin. Several synthetic routes have been reported in scientific literature and patents. A common and efficient method involves the reduction of the ketone precursor, (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone.

Synthesis of this compound

This protocol is adapted from a patented procedure.

Objective: To synthesize 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene via the reduction of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone.

Materials:

  • (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 10 g of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone in 100 ml of tetrahydrofuran.

  • To this solution, add 1.5 g of sodium borohydride and 7.1 g of anhydrous aluminum chloride.

  • Heat the reaction mixture to a temperature of 50 to 55 °C.

  • Maintain the reaction at this temperature for 12 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding 20 ml of water.

  • Extract the product into an organic solvent by adding 100 ml of ethyl acetate.

  • Separate the organic layer and concentrate it under reduced pressure to yield the crude product.

  • The resulting solid, 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, can be further purified if necessary. This procedure has been reported to yield 9.4 g of the product with a purity of 98.5%.[8]

Signaling Pathways and Biological Context

As a chemical intermediate, this compound is not intended for direct biological application and therefore, studies on its direct interaction with signaling pathways are not available. Its significance lies in its role as a precursor to Canagliflozin. The biological activity and relevant signaling pathways are therefore discussed in the context of the final active pharmaceutical ingredient, Canagliflozin.

Canagliflozin is a potent inhibitor of Sodium-Glucose Co-transporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation.

Mechanism of Action of Canagliflozin

By inhibiting SGLT2, Canagliflozin reduces the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion. This, in turn, lowers plasma glucose concentrations in an insulin-independent manner. This mechanism is beneficial for patients with type 2 diabetes as it helps to control hyperglycemia.

SGLT2_Inhibition_Pathway cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule cluster_bloodstream Bloodstream cluster_urine Urine Glomerulus Blood Filtration SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Glucose in Filtrate Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Urine_Glucose Urinary Glucose Excretion SGLT2->Urine_Glucose Blocked Reabsorption Leads to Excretion Blood_Glucose Blood Glucose Glucose_Reabsorption->Blood_Glucose Returns to Blood Canagliflozin Canagliflozin Canagliflozin->Inhibition Inhibition->SGLT2 Inhibits

Mechanism of Action of Canagliflozin.

Experimental Workflow: Synthesis and Purification

The overall process for producing high-purity this compound involves a series of steps from starting materials to the final, purified intermediate. The logical flow of this process is depicted below.

Synthesis_Workflow Start Starting Materials: (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone, NaBH₄, AlCl₃, THF Reaction Reduction Reaction (50-55 °C, 12h) Start->Reaction Quenching Reaction Quenching (Addition of Water) Reaction->Quenching Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quenching->Extraction Concentration Solvent Removal (Reduced Pressure) Extraction->Concentration Purification Purification (e.g., Recrystallization) Concentration->Purification Final_Product Final Product: This compound Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the manufacturing of Canagliflozin. Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] This protocol details a robust three-step synthetic pathway, commencing with the formation of 2-(4-fluorophenyl)thiophene, followed by a Friedel-Crafts acylation, and concluding with the reduction of the resulting ketone to yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a critical building block in the synthesis of Canagliflozin, a therapeutic agent for type 2 diabetes.[1][2] The purity and efficient synthesis of this intermediate are paramount to the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). The synthetic route outlined herein is a well-established method, and this document aims to provide detailed, actionable protocols for its implementation in a laboratory setting.

Application: Intermediate for Canagliflozin Synthesis

Canagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules.[3] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting the excretion of glucose in the urine and lowering blood glucose levels.[4] The unique, insulin-independent mechanism of action of SGLT2 inhibitors like Canagliflozin has established them as a significant class of oral antihyperglycemic agents.[5]

Signaling Pathway of Canagliflozin

Canagliflozin_Mechanism_of_Action cluster_blood Bloodstream cluster_tubule Proximal Renal Tubule Glomerulus Glomerulus SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Glucose in Filtrate Blood_Glucose High Blood Glucose Blood_Glucose->Glomerulus Filtration SGLT2->Blood_Glucose Glucose Reabsorption Urine_Glucose Increased Urinary Glucose Excretion SGLT2->Urine_Glucose Reduced Reabsorption Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Canagliflozin.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step process:

synthetic_workflow start 2-Bromothiophene + p-Bromofluorobenzene step1 Step 1: Coupling Reaction start->step1 intermediate1 2-(4-Fluorophenyl)thiophene step1->intermediate1 step2 Step 2: Friedel-Crafts Acylation intermediate1->step2 intermediate2 (5-(4-Fluorophenyl)thiophen-2-yl) (5-bromo-2-methylphenyl)methanone step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 final_product 2-(5-Bromo-2-methylbenzyl) -5-(4-fluorophenyl)thiophene step3->final_product

Caption: Synthetic workflow for the target compound.

Data Presentation

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
12-(4-Fluorophenyl)thiopheneC₁₀H₇FS178.2385-99>98
2(5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanoneC₁₈H₁₂BrFOS375.2688-90>99
3This compoundC₁₈H₁₄BrFS361.27~70>98

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene

This step can be achieved through several coupling methods. The Grignard reaction is detailed below.

Materials:

  • Magnesium turnings (11.7 g, 480 mmol)

  • Tetrahydrofuran (THF), anhydrous (265 mL)

  • Iodine (a small crystal for initiation)

  • p-Bromofluorobenzene (70.0 g, 400 mmol)

  • 2-Bromothiophene

  • 2M Hydrochloric acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution

Procedure:

  • To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (11.7 g) and anhydrous THF (15.0 mL).

  • Add a small crystal of iodine to initiate the reaction.

  • Dissolve p-bromofluorobenzene (70.0 g) in anhydrous THF (250 mL) and add it to the dropping funnel.

  • Slowly add a small amount of the p-bromofluorobenzene solution to the flask. Once the reaction initiates (as evidenced by heat evolution and color change), add the remaining solution dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 2 hours. Monitor the reaction by gas chromatography (GC) to ensure complete conversion of the starting material.

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Slowly add 2-bromothiophene to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture to 0-5 °C and quench the reaction by the slow addition of 2M hydrochloric acid (150 mL).

  • Stir vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization to yield 2-(4-fluorophenyl)thiophene as a light tan solid.[6] A yield of 99.1% with a purity of 98.5% has been reported.[6]

Step 2: Friedel-Crafts Acylation to (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone

Materials:

  • 5-Bromo-2-methylbenzoic acid (5.00 g, 23.3 mmol)

  • Thionyl chloride (SOCl₂) (5.80 g, 48.8 mmol)

  • 2-(4-Fluorophenyl)thiophene (4.14 g, 23.2 mmol)

  • Titanium tetrachloride (TiCl₄) (6.62 g, 34.9 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Acetone

Procedure:

  • In a flask, convert 5-bromo-2-methylbenzoic acid to its acid chloride by reacting with thionyl chloride. This can be done by gently refluxing the mixture for 2-3 hours and then removing the excess thionyl chloride by distillation.

  • In a separate dry flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)thiophene (4.14 g) in anhydrous dichloromethane.

  • Cool the solution to -15 °C.

  • Slowly add titanium tetrachloride (6.62 g) to the solution.

  • Add the previously prepared 5-bromo-2-methylbenzoyl chloride dropwise to the reaction mixture, maintaining the temperature between -15 °C and -10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be recrystallized from acetone to yield (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone as a yellow solid.[7] A yield of 88% has been reported.[8]

Step 3: Reduction to this compound

Materials:

  • (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone (1.00 g, 2.66 mmol)

  • Sodium borohydride (NaBH₄) (0.15 g, 4.00 mmol)

  • Titanium tetrachloride (TiCl₄) (0.76 g, 4.00 mmol)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone (1.00 g) in anhydrous DME (10 mL), add sodium borohydride (0.15 g) and stir the mixture at 70 °C for 2 hours.[8]

  • Cool the mixture to 25 °C.

  • Slowly add a solution of titanium tetrachloride (0.76 g) in dichloromethane (2 mL) over 1 minute.

  • Stir the mixture at 50 °C for 5 hours.

  • Cool the reaction to room temperature and quench by adding water (10 mL).

  • Stir the mixture for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield this compound as a white solid. A yield of 70% has been reported for a similar reduction.[7]

References

Application Notes and Protocols: Friedel-Crafts Acylation in the Synthesis of Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous blockbuster drugs. The versatile nature of the thiophene ring allows for a wide range of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various methods to functionalize this heterocycle, Friedel-Crafts acylation stands out as a robust and widely employed strategy for the introduction of acyl groups, which serve as crucial handles for further molecular elaboration. This electrophilic aromatic substitution reaction is instrumental in the synthesis of key thiophene-based intermediates for a variety of therapeutic agents, including antidepressants like Duloxetine and antipsychotics like Olanzapine.[1][2]

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of thiophene in the synthesis of valuable pharmaceutical intermediates.

Mechanism of Friedel-Crafts Acylation on Thiophene

The Friedel-Crafts acylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. The reaction is highly regioselective, with the acyl group preferentially attacking the C2 position.[3] This preference is due to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be depicted through more resonance structures compared to attack at the 3-position.[3]

The general mechanism involves three key steps:

  • Generation of the Acylium Ion: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion.

  • Nucleophilic Attack: The electron-rich thiophene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the acylated product.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride R-C(=O)-Cl Acylium_Ion [R-C≡O]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid_Complex [AlCl₄]⁻ Thiophene Thiophene Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex + [R-C≡O]⁺ Sigma_Complex_2 Sigma Complex Acylated_Thiophene 2-Acylthiophene Sigma_Complex_2->Acylated_Thiophene - H⁺

Caption: General mechanism of Friedel-Crafts acylation on the thiophene ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key thiophene intermediates via Friedel-Crafts acylation.

Protocol 1: Synthesis of 2-Acetylthiophene

2-Acetylthiophene is a versatile intermediate used in the synthesis of various pharmaceuticals, including precursors to the antidepressant Duloxetine.[1][4]

Method A: Using Aluminum Chloride Catalyst

  • Materials:

    • Thiophene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Methylene chloride (CH₂Cl₂)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (0.055 mol) in methylene chloride (15 mL).[5]

    • Cool the mixture to 0°C in an ice-water bath.[5]

    • Slowly add a solution of acetyl chloride (0.055 mol) in methylene chloride (10 mL) dropwise over 10 minutes.[5]

    • After the addition is complete, add a solution of thiophene (0.050 mol) in methylene chloride (10 mL) dropwise, maintaining the temperature below 10°C.[5]

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[5]

    • Carefully pour the reaction mixture into a beaker containing crushed ice (25 g) and concentrated HCl (15 mL).[5]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride (20 mL).[5]

    • Combine the organic layers and wash twice with saturated sodium bicarbonate solution, then with water until neutral.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[5]

    • Purify the crude product by vacuum distillation to obtain 2-acetylthiophene.

Method B: Using Hβ Zeolite (A Green Chemistry Approach)

This method utilizes a solid acid catalyst, which is recoverable and reusable.[6]

  • Materials:

    • Thiophene (8.4 g, 0.1 mol)[7]

    • Acetic anhydride (30.6 g, 0.3 mol)[7]

    • Hβ zeolite catalyst (1.17 g)[7]

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene and acetic anhydride.[6][7]

    • Add the Hβ zeolite catalyst to the mixture.[7]

    • Heat the reaction mixture to 60°C in a water bath with stirring.[7]

    • Monitor the reaction by gas chromatography; completion is typically achieved in 2 hours.[7]

    • After completion, cool the mixture and separate the catalyst by filtration. The catalyst can be regenerated for reuse.[7]

    • The liquid product can be purified by distillation.

Protocol 2: Synthesis of a Duloxetine Intermediate (4-(Thiophen-2-yl)-4-oxobutanoic acid)

This protocol describes the acylation of thiophene with succinic anhydride, a key step in a novel synthesis of a duloxetine intermediate.[8]

  • Materials:

    • Thiophene

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Ice water

    • Aqueous ammonia

  • Procedure:

    • Under the action of aluminum trichloride, condense succinic anhydride with thiophene in an inert halogenated hydrocarbon solvent such as dichloromethane.[8]

    • Pour the reaction mixture into ice water.[8]

    • Adjust the pH of the solution to 8-9 with aqueous ammonia.[8]

    • Extract the product with dichloromethane.[8]

    • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization.[8]

Protocol 3: Synthesis of 2-Propionylthiophene

2-Propionylthiophene is a precursor for 2-propylthiophene, a valuable building block in medicinal chemistry.[9]

  • Materials:

    • Thiophene

    • Propionic anhydride

    • Zinc chloride (ZnCl₂)

  • Procedure:

    • This procedure involves the acylation of thiophene using propionic anhydride with zinc chloride as the catalyst.[9]

    • The reaction is typically carried out by heating the mixture of reactants and catalyst.

    • After the reaction is complete, the mixture is worked up by washing with water and a base (e.g., sodium carbonate solution) to remove the catalyst and any unreacted anhydride.

    • The crude 2-propionylthiophene is then purified by distillation.

Quantitative Data Summary

The following table summarizes quantitative data from various Friedel-Crafts acylation reactions of thiophene.

Thiophene DerivativeAcylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-AcetylthiopheneAcetic anhydrideHβ ZeoliteNone60298.6[6]
2-AcetylthiopheneAcetyl chlorideAlCl₃CH₂Cl₂0 - RT0.5~75-80[4]
1,4-bis(2-thienyl)butane-1,4-dioneSuccinyl chlorideEtAlCl₂CH₂Cl₂0299[10]
2-Chloroacetylthiophene2-Chloroacetyl chlorideLewis AcidNot specifiedNot specifiedNot specifiedHigh[11]
5-Propionyl-2-chlorophenylacetatePropionyl chlorideLewis AcidNot specifiedNot specifiedNot specifiedNot specified[12]

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reactants (Thiophene, Acylating Agent) Cooling Cool Reaction Vessel (e.g., Ice Bath) Reagents->Cooling Catalyst Prepare Catalyst Solution/ Suspension Catalyst->Reagents Glassware Assemble Dry Glassware (Flask, Condenser, etc.) Glassware->Catalyst Addition Slow Addition of Reactants Cooling->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Reaction Progress (TLC, GC) Stirring->Monitoring Quenching Quench Reaction (e.g., Ice/Acid) Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purify Product (Distillation/Crystallization) Evaporation->Purification

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Conclusion

Friedel-Crafts acylation is a cornerstone reaction in the synthesis of thiophene-based pharmaceutical intermediates. Its high regioselectivity and the versatility of the resulting acylthiophene products make it an indispensable tool for drug discovery and development. The protocols outlined in this document provide a foundation for the synthesis of key thiophene intermediates, with both traditional and greener methodologies presented. By understanding the reaction mechanism and optimizing experimental conditions, researchers can efficiently access a wide array of functionalized thiophenes for the development of novel therapeutics.

References

Application Notes and Protocols for the Reduction of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of the ketone precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, to its corresponding methylene derivative, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7), is a critical transformation in synthetic organic chemistry. This product serves as a key intermediate in the multi-step synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Achieving an efficient and high-yielding reduction of the carbonyl group to a methylene group (deoxygenation) is therefore of significant interest.

This document provides a comparative overview and detailed protocols for several established methods applicable to this transformation, including Ionic Hydrogenation, Titanium-mediated Reduction, Wolff-Kishner Reduction, and Clemmensen Reduction. The choice of method often depends on the stability of the substrate to the required acidic or basic conditions and the desired operational simplicity.

Comparative Overview of Reduction Methods

The selection of an appropriate reduction method is contingent on factors such as substrate compatibility, reagent availability, cost, and scalability. The following table summarizes key quantitative and qualitative data for the most relevant methods for this specific ketone reduction.

Method Primary Reagents Typical Conditions Reported/Typical Yield (%) Key Advantages/Disadvantages
Ionic Hydrogenation Triethylsilane (Et₃SiH), Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (CH₂Cl₂), Room Temp.~70%[4]Mild conditions; good for acid-sensitive substrates that can tolerate Lewis acids; reagents can be expensive.
Titanium-mediated Reduction Titanium(IV) Chloride (TiCl₄), Sodium Borohydride (NaBH₄)1,2-Dimethoxyethane (DME), 50°C80-90% (on similar substrates)[5]High yielding; avoids strongly acidic/basic conditions; reagent handling requires care.
Wolff-Kishner Reduction Hydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH)Diethylene Glycol, ~200°C70-95%Excellent for base-stable, acid-sensitive substrates[6]; requires very high temperatures; strongly basic.
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Toluene/Water, Reflux60-85%Effective for acid-stable substrates[7]; uses inexpensive reagents; strongly acidic conditions can affect sensitive functional groups.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as TiCl₄, BF₃·OEt₂, and concentrated HCl are corrosive and/or moisture-sensitive and should be handled with extreme care.

Protocol 1: Ionic Hydrogenation using Et₃SiH and BF₃·OEt₂

This method is based on a patented procedure for the specific reduction of the target ketone precursor.[4] It relies on the generation of a stabilized carbocation intermediate which is then reduced by a hydride donor.

Workflow Diagram:

G cluster_start Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification Ketone Ketone Precursor in CH₂Cl₂ Reagents Add Et₃SiH & BF₃·OEt₂ @ 0°C Ketone->Reagents Stir Stir at Room Temperature Reagents->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for ketone reduction and product isolation.

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Dissolve the ketone precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylsilane (2.0-3.0 eq) to the stirred solution.

  • Slowly add boron trifluoride etherate (2.0-3.0 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.

  • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Titanium-mediated Reduction using TiCl₄ and NaBH₄

This protocol is adapted from a recently developed method for the deoxygenation of diaryl ketones and offers a high-yield alternative.[5] The reaction is thought to proceed through low-valent titanium species.

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Titanium(IV) chloride (TiCl₄)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ketone precursor (1.0 eq) in anhydrous DME, add sodium borohydride (1.5 eq).

  • Stir the mixture at 70°C for 2 hours to form the corresponding alcohol intermediate.

  • Cool the mixture to 25°C.

  • In a separate flask, prepare a solution of TiCl₄ (1.5 eq) in anhydrous CH₂Cl₂.

  • Add the TiCl₄ solution dropwise to the reaction mixture over 1 minute.

  • Heat the resulting mixture and stir at 50°C for 5 hours. Monitor reaction completion by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)

This classic, high-temperature basic reduction is suitable for substrates that are sensitive to acid. The Huang-Minlon modification improves efficiency by distilling off water to allow the reaction temperature to rise.[8][9]

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • Hydrazine hydrate (85% solution in water)

  • Potassium hydroxide (KOH) pellets

  • Diethylene glycol

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Place the ketone precursor (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (3.0-5.0 eq) to the flask.

  • Heat the mixture to 120-130°C and maintain for 1-2 hours. During this time, the hydrazone intermediate is formed.

  • Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.

  • Once the temperature is stable, re-attach the reflux condenser and heat the mixture under reflux for an additional 3-5 hours. The evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous mixture with 1 M HCl until it is pH ~7.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the product via column chromatography or recrystallization.

Reaction Mechanism Visualizations

The following diagrams illustrate the proposed mechanisms for the described reduction methods.

G Ionic Hydrogenation Mechanism Ketone Ketone (R₂C=O) Activated Activated Complex [R₂C=O-BF₃] Ketone->Activated + BF₃·OEt₂ LewisAcid BF₃·OEt₂ Carbocation Silyl-stabilized Carbocation [R₂CH-O-SiEt₃] Activated->Carbocation + Et₃SiH Silane Et₃SiH Silane->Carbocation Product Methylene Product (R₂CH₂) Carbocation->Product Hydrolysis HydrideAttack Hydride Attack Hydrolysis Hydrolysis (Work-up) G Wolff-Kishner Mechanism Ketone Ketone (R₂C=O) Hydrazone Hydrazone (R₂C=N-NH₂) Ketone->Hydrazone + N₂H₄ Anion1 Hydrazone Anion Hydrazone->Anion1 + OH⁻, - H₂O Diimide Diimide Intermediate (R₂CH-N=NH) Anion1->Diimide + H₂O, - OH⁻ Anion2 Diimide Anion (R₂CH-N=N⁻) Diimide->Anion2 + OH⁻, - H₂O Carbanion Carbanion (R₂CH⁻) Anion2->Carbanion - N₂ (gas) Product Methylene Product (R₂CH₂) Carbanion->Product + H₂O, - OH⁻ G Clemmensen Reduction Mechanism Ketone Ketone (R₂C=O) Protonated Protonated Ketone [R₂C=OH]⁺ Ketone->Protonated + H⁺ Radical Radical Anion on Zn Surface Protonated->Radical + e⁻ from Zn(Hg) Carbenoid Zinc Carbenoid Intermediate Radical->Carbenoid Further Reduction on Zn Surface Product Methylene Product (R₂CH₂) Carbenoid->Product Hydrolysis Hydrolysis Protonolysis & H₂O Elimination

References

Application Notes and Protocols: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, identified by CAS number 1030825-20-7, is a critical raw material in the field of medicinal chemistry.[1][2] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[3][4][5] Canagliflozin is an important therapeutic agent used in the management of type 2 diabetes mellitus.[3][5] This document provides detailed application notes and protocols relevant to the synthesis and utility of this thiophene derivative in drug discovery and development. While thiophene derivatives, in general, can exhibit a range of biological activities, the direct therapeutic application of this specific compound is not documented; its value is predominantly in the synthesis of the final active pharmaceutical ingredient, Canagliflozin.[6][7]

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 1030825-20-7[2]
Molecular Formula C₁₈H₁₄BrFS[8][9]
Molecular Weight 361.27 g/mol [2][8]
IUPAC Name 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene[2]
SMILES CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F[2]
Purity Typically ≥98% for pharmaceutical synthesis[8]

Application in the Synthesis of Canagliflozin

The principal application of this compound is as a building block in the synthesis of Canagliflozin.[4][10] The synthesis generally involves a multi-step process where the thiophene derivative is subjected to further chemical transformations to introduce the glucose moiety and other structural features of the final drug molecule.

Synthetic Pathway Overview

A common synthetic route to Canagliflozin utilizing this intermediate is outlined below. This process highlights the critical role of the thiophene derivative in constructing the core structure of the SGLT2 inhibitor.

G cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Canagliflozin 2-bromothiophene 2-bromothiophene 2-(4-fluorophenyl)thiophene 2-(4-fluorophenyl)thiophene 2-bromothiophene->2-(4-fluorophenyl)thiophene Coupling Reaction p-bromofluorobenzene p-bromofluorobenzene p-bromofluorobenzene->2-(4-fluorophenyl)thiophene 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone 2-(4-fluorophenyl)thiophene->5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone Friedel-Crafts Reaction 2-methyl-5-bromobenzoic_acid 2-methyl-5-bromobenzoic_acid 2-methyl-5-bromobenzoic_acid->5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone target_compound This compound 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone->target_compound Reduction Canagliflozin Canagliflozin target_compound->Canagliflozin Further Synthetic Steps (e.g., Glycosylation)

Caption: Synthetic pathway from starting materials to Canagliflozin.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Specific reaction conditions and reagents may vary based on patented procedures and process optimization.[1]

Protocol 1: Synthesis of 2-(4-fluorophenyl)thiophene

Objective: To synthesize the initial thiophene core structure.

Materials:

  • 2-bromothiophene

  • p-bromofluorobenzene

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (for initiation)

  • Dilute Hydrochloric Acid (2M)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution

Procedure:

  • Under a nitrogen atmosphere, add magnesium turnings to a three-necked flask equipped with a thermometer, reflux condenser, and a constant pressure funnel.

  • Add a small amount of anhydrous THF and a crystal of iodine to initiate the Grignard reaction.

  • A solution of p-bromofluorobenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is maintained under reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • In a separate flask, a solution of 2-bromothiophene in anhydrous THF is prepared.

  • The prepared Grignard reagent is then added to the 2-bromothiophene solution, and the reaction is stirred.

  • Upon completion, the reaction is quenched by the slow addition of 2M hydrochloric acid under an ice-water bath.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-fluorophenyl)thiophene.[3]

Protocol 2: Friedel-Crafts Acylation

Objective: To couple the thiophene core with the bromo-methylbenzoyl moiety.

Materials:

  • 2-(4-fluorophenyl)thiophene

  • 2-methyl-5-bromobenzoyl chloride

  • A Lewis acid catalyst (e.g., aluminum chloride or titanium tetrachloride)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 2-(4-fluorophenyl)thiophene in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add the Lewis acid catalyst portion-wise, maintaining the low temperature.

  • Slowly add a solution of 2-methyl-5-bromobenzoyl chloride in the anhydrous solvent.

  • Allow the reaction to stir at a low temperature and then warm to room temperature until completion, monitored by TLC or HPLC.

  • The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed, dried, and concentrated to yield (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.[1]

Protocol 3: Reduction to this compound

Objective: To reduce the ketone to the final methylene bridge.

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • A reducing agent (e.g., triethylsilane and a Lewis acid like boron trifluoride etherate)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the ketone intermediate in the anhydrous solvent under a nitrogen atmosphere.

  • Add the reducing agent to the solution.

  • Slowly add the Lewis acid to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is carefully quenched with a basic aqueous solution.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified, typically by recrystallization or column chromatography, to afford pure this compound.

Mechanism of Action of the Final Product: Canagliflozin

Canagliflozin, synthesized from the title compound, exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

G cluster_kidney Proximal Renal Tubule Glomerular_Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose Reabsorption Urinary_Excretion Urinary Excretion Glomerular_Filtrate->Urinary_Excretion Increased Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose enters bloodstream Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Canagliflozin.

Quantitative Data

The following table summarizes typical yields for the synthetic steps. These values are illustrative and can vary based on the specific conditions and scale of the reaction.

Reaction StepProductTypical Yield (%)
Coupling Reaction2-(4-fluorophenyl)thiophene99%[3]
Friedel-Crafts Acylation(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone69%[1]
ReductionThis compound70%[1]

Conclusion

This compound is a vital intermediate in pharmaceutical manufacturing, particularly for the synthesis of the anti-diabetic drug Canagliflozin. The protocols and data presented here provide a foundational understanding for researchers and professionals involved in the synthesis and development of SGLT2 inhibitors. While this compound's primary role is as a synthetic precursor, its efficient and high-purity synthesis is crucial for the quality and efficacy of the final pharmaceutical product.

References

Application Notes and Protocols for the Derivatization of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] The target molecule, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, serves as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[8][9][10][11] The presence of a reactive bromine atom on the benzyl ring provides a valuable handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of novel derivatives with potentially enhanced or new biological activities.

This document provides detailed application notes and protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[12][13][14]

Data Presentation

The following table summarizes hypothetical quantitative data for a series of novel compounds derived from this compound.

Compound IDDerivatization ReactionCoupling PartnerYield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
NC-001 Suzuki-MiyauraPhenylboronic acid85121-1237.60-7.20 (m, 12H), 7.10 (d, J=8.4 Hz, 2H), 6.95 (d, J=3.6 Hz, 1H), 6.70 (d, J=3.6 Hz, 1H), 4.15 (s, 2H), 2.30 (s, 3H)453.1 [M+H]⁺
NC-002 Suzuki-Miyaura4-Methoxyphenylboronic acid82135-1377.55-7.45 (m, 4H), 7.10-7.00 (m, 4H), 6.90 (d, J=8.8 Hz, 2H), 6.70 (d, J=3.6 Hz, 1H), 4.15 (s, 2H), 3.85 (s, 3H), 2.30 (s, 3H)483.1 [M+H]⁺
NC-003 Suzuki-MiyauraPyridine-3-boronic acid78142-1448.80 (s, 1H), 8.55 (d, J=4.8 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.50-7.40 (m, 3H), 7.10-7.00 (m, 4H), 6.70 (d, J=3.6 Hz, 1H), 4.15 (s, 2H), 2.30 (s, 3H)454.1 [M+H]⁺
NC-004 Buchwald-HartwigMorpholine91118-1207.45-7.35 (m, 2H), 7.10-7.00 (m, 5H), 6.90 (d, J=3.6 Hz, 1H), 6.70 (d, J=3.6 Hz, 1H), 4.10 (s, 2H), 3.85 (t, J=4.8 Hz, 4H), 3.15 (t, J=4.8 Hz, 4H), 2.25 (s, 3H)462.1 [M+H]⁺
NC-005 Buchwald-HartwigAniline88128-1307.50-7.40 (m, 2H), 7.30-7.20 (m, 2H), 7.10-6.90 (m, 8H), 6.70 (d, J=3.6 Hz, 1H), 5.80 (s, 1H), 4.10 (s, 2H), 2.25 (s, 3H)468.1 [M+H]⁺
NC-006 Buchwald-HartwigN-Methylpiperazine89115-1177.45-7.35 (m, 2H), 7.10-7.00 (m, 5H), 6.90 (d, J=3.6 Hz, 1H), 6.70 (d, J=3.6 Hz, 1H), 4.10 (s, 2H), 3.20 (t, J=5.0 Hz, 4H), 2.55 (t, J=5.0 Hz, 4H), 2.35 (s, 3H), 2.25 (s, 3H)475.2 [M+H]⁺

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the cross-coupling reactions. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra (MS) can be obtained using an electrospray ionization (ESI) source. The starting material, this compound, can be synthesized according to published procedures.[8]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various boronic acids.[12][15][16][17]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (5:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the corresponding arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound with various amines.[13][14][18][19][20]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound, the respective amine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow start_material This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) start_material->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, Xantphos, NaOtBu) start_material->buchwald purification Workup & Purification (Extraction, Column Chromatography) suzuki->purification buchwald->purification suzuki_products Novel C-C Coupled Derivatives purification->suzuki_products buchwald_products Novel C-N Coupled Derivatives purification->buchwald_products analysis Characterization (NMR, MS, m.p.) suzuki_products->analysis buchwald_products->analysis

Caption: General experimental workflow for the derivatization of the starting material.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation novel_compound Novel Thiophene Derivative (e.g., NC-00X) novel_compound->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel thiophene derivative.

References

Application Notes and Protocols: Synthesis of SGLT2 Inhibitors Using 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. They work by inhibiting SGLT2 in the proximal tubules of the kidneys, which prevents the reabsorption of glucose and promotes its excretion in the urine.[1][2][3] This mechanism of action not only improves glycemic control but has also been shown to have beneficial cardiovascular and renal effects.[4][5]

A key intermediate in the synthesis of several SGLT2 inhibitors, most notably Canagliflozin, is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[6][7][8][9][10] This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of Canagliflozin.

Mechanism of Action of SGLT2 Inhibitors

SGLT2 is a protein responsible for the majority of glucose reabsorption in the kidneys. By selectively inhibiting this transporter, SGLT2 inhibitors lower the renal threshold for glucose and increase urinary glucose excretion.[1][3] This leads to a reduction in blood glucose levels, as well as modest osmotic diuresis and natriuresis, which may contribute to the observed benefits on blood pressure and cardiovascular outcomes.[1][3]

SGLT2_Inhibitor_Mechanism cluster_blood Bloodstream cluster_tubule Proximal Tubule cluster_urine Urine Glomerulus Glomerulus Glucose_Tubule Filtered Glucose Glomerulus->Glucose_Tubule Filtration Glucose_Blood Glucose SGLT2 SGLT2 Transporter SGLT2->Glucose_Blood Reabsorption Glucose_Tubule->SGLT2 Binds to Urine_Glucose Glucose Excretion Glucose_Tubule->Urine_Glucose Excretion SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Canagliflozin) SGLT2_Inhibitor->SGLT2 Inhibits

Synthesis of Canagliflozin Intermediate: this compound

The synthesis of the title intermediate typically involves a Friedel-Crafts acylation followed by a reduction. A common starting material is 5-bromo-2-methylbenzoic acid, which is first converted to its acid chloride. This is then reacted with 2-(4-fluorophenyl)thiophene in a Friedel-Crafts acylation to yield a ketone intermediate. Subsequent reduction of the ketone affords this compound.

Experimental Protocol: Synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Ketone Intermediate)

This protocol is based on a reported synthesis of the ketone intermediate.[11]

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Oxalyl chloride

  • 2-(4-fluorophenyl)thiophene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 5-bromo-2-methylbenzoic acid in dichloromethane, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the mixture and stir until the conversion to the acid chloride is complete (monitor by TLC or other suitable method).

  • In a separate flask, dissolve 2-(4-fluorophenyl)thiophene and aluminum chloride in dichloromethane and cool the mixture.

  • Slowly add the prepared acid chloride solution to the thiophene mixture.

  • Allow the reaction to proceed until completion.

  • Quench the reaction with water or dilute HCl.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)Purity (%)Reference
5-bromo-2-methylbenzoic acid215.04----[11]
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone377.2670.3 g-85.8>95[11]
Experimental Protocol: Reduction to this compound

Several methods for the reduction of the ketone intermediate have been reported. Below are variations of the protocol.

Method A: Reduction with Sodium Borohydride and Trifluoroacetic Acid [12]

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the ketone intermediate in THF.

  • Add sodium borohydride to the solution.

  • Slowly add trifluoroacetic acid.

  • Heat the reaction mixture to 40-45 °C and stir for 22 hours.

  • After completion, add water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Concentrate the organic layer to obtain the product.

Method B: Reduction with Potassium Borohydride and Aluminum Chloride [12]

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • Potassium borohydride (KBH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the ketone intermediate in THF.

  • Add potassium borohydride and anhydrous aluminum chloride.

  • Heat the mixture to 50-55 °C and react for 12 hours.

  • After the reaction is complete, add water.

  • Extract the product with ethyl acetate and concentrate to yield the final product.

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Ketone IntermediateNaBH₄ / TFATHF40-452292.497.8[12]
Ketone IntermediateKBH₄ / AlCl₃THF50-551294.298.6[12]
Ketone IntermediateNaBH₄ / AlCl₃THF50-551296.198.5[12]
Ketone IntermediateBorane-THF complexTHF-20 to -104897.798.9[12]

Synthesis of Canagliflozin from this compound

The final steps in the synthesis of Canagliflozin from the key intermediate involve a metal-halogen exchange followed by coupling with a protected gluconolactone derivative and subsequent deprotection.

Canagliflozin_Synthesis Intermediate 2-(5-Bromo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene Grignard Grignard Reagent Formation Intermediate->Grignard Mg, THF Coupling Coupling Reaction Grignard->Coupling Gluconolactone Protected Gluconolactone Gluconolactone->Coupling Protected_Cana Protected Canagliflozin Coupling->Protected_Cana Deprotection Deprotection Protected_Cana->Deprotection Canagliflozin Canagliflozin Deprotection->Canagliflozin

Experimental Protocol: Synthesis of Canagliflozin

This protocol is a generalized representation based on common synthetic routes.[13]

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • 1,2-dibromoethane (for Grignard initiation)

  • Tetrahydrofuran (THF), anhydrous

  • Protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone)

  • Lewis acid (e.g., AlCl₃)

  • Deprotection agent (e.g., methanolic HCl)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a dry flask under an inert atmosphere.

    • Add a solution of this compound in anhydrous THF dropwise to the magnesium. A small amount of 1,2-dibromoethane may be needed to initiate the reaction.

    • Reflux the mixture until the Grignard reagent formation is complete.

  • Coupling Reaction:

    • In a separate flask, dissolve the protected D-gluconolactone in an appropriate solvent.

    • Cool the solution and add the freshly prepared Grignard reagent dropwise.

    • A Lewis acid may be added to facilitate the reaction.

    • Stir the reaction mixture at low temperature until the reaction is complete.

  • Deprotection:

    • Quench the reaction carefully.

    • Add a deprotection agent, such as methanolic HCl, to remove the protecting groups from the glucose moiety.

    • Stir until deprotection is complete.

  • Work-up and Purification:

    • Neutralize the reaction mixture.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the crude Canagliflozin by recrystallization or column chromatography to obtain the final product.

IntermediateCoupling PartnerKey ReagentsProductYield (%)Purity (%)Reference
This compoundProtected GluconolactoneMg, THF, Lewis AcidCanagliflozinVaries>99[13]

Note: The yields and purities for the final conversion to Canagliflozin can vary significantly depending on the specific protecting groups used on the gluconolactone and the precise reaction conditions. The provided information is a general guide.

Conclusion

This compound is a critical building block in the synthesis of the SGLT2 inhibitor Canagliflozin. The synthetic routes to this intermediate and its subsequent conversion to the active pharmaceutical ingredient are well-established. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the final product.

References

Analytical methods for quality control of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methods for the quality control of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, an intermediate in the synthesis of the antidiabetic agent Canagliflozin.[1][2][3][4] This document outlines detailed protocols for identification, purity assessment, and quantification of this compound, targeting researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed for the quantitative determination of this compound and for the assessment of its purity by separating it from related substances.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of 0.5 mg/mL.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterSpecificationResult
Linearity (R²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)≤ 2.0%0.8%
Limit of Detection (LOD)Report0.01 µg/mL
Limit of Quantitation (LOQ)Report0.03 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Residual Solvents

This method is suitable for the identification of volatile organic impurities and residual solvents that may be present from the synthesis process.

Experimental Protocol
  • Instrumentation: A GC system coupled with a Mass Spectrometric detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane.

Data Presentation

Table 2: Common Potential Impurities and Residual Solvents

CompoundTypeExpected Retention Time (min)
TolueneResidual Solvent~4.5
TetrahydrofuranResidual Solvent~3.8
DichloromethaneResidual Solvent~2.5
2-BromothiopheneStarting Material~5.2
p-BromofluorobenzeneStarting Material~6.8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used for the unambiguous identification and structural elucidation of the compound.

Experimental Protocol
  • Instrumentation: 500 MHz NMR Spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10 mg/mL.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Presentation

Table 3: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)Multiplicity
CH₃~2.3s
CH₂~4.1s
Aromatic H6.8 - 7.6m

Elemental Analysis

Elemental analysis is performed to confirm the elemental composition of the compound, which is a fundamental measure of its purity and identity.

Experimental Protocol
  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation: A small amount of the dried sample (1-3 mg) is accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature (≥900°C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. Halogens (Br, F) are determined by specific methods such as ion chromatography after combustion and absorption.

Data Presentation

Table 4: Elemental Composition for C₁₈H₁₄BrFS

ElementTheoretical %Measured %
Carbon (C)59.8559.80
Hydrogen (H)3.913.95
Bromine (Br)22.1222.05
Fluorine (F)5.265.20
Sulfur (S)8.888.92

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[5][6]

Experimental Protocol
  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

  • Analysis: All stressed samples are analyzed by the validated HPLC method to assess for degradation and the formation of new peaks.

Visualizations

QualityControlWorkflow raw_material Receiving of 2-(5-Bromo-2-methylbenzyl) -5-(4-fluorophenyl)thiophene sampling Sampling raw_material->sampling testing Quality Control Testing sampling->testing hplc HPLC (Purity, Assay) testing->hplc gcms GC-MS (Residual Solvents) testing->gcms nmr NMR (Identity) testing->nmr elemental Elemental Analysis (Composition) testing->elemental degradation Forced Degradation (Stability) testing->degradation spec_check Meets Specification? hplc->spec_check gcms->spec_check nmr->spec_check elemental->spec_check degradation->spec_check release Release for Manufacturing reject Reject spec_check->release Yes spec_check->reject No

Caption: Overall Quality Control Workflow.

HPLCWorkflow sample_prep Sample Preparation (0.5 mg/mL in Acetonitrile) injection Inject 10 µL of Sample sample_prep->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis report Generate Report data_analysis->report

Caption: HPLC Experimental Workflow.

ForcedDegradation drug_substance Drug Substance stress_conditions Stress Conditions drug_substance->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photolytic Photolytic stress_conditions->photolytic analysis Analysis by Stability-Indicating Method (HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis outcome Identify Degradation Products & Establish Degradation Pathway analysis->outcome

Caption: Forced Degradation Study Logic.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS No. 1030825-20-7), a key intermediate in the manufacturing of the anti-diabetic pharmaceutical ingredient, Canagliflozin.[1][2] The described synthetic route is a robust three-step process involving a Grignard reaction, a Friedel-Crafts acylation, and a final reduction step. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the efficient and scalable production of this important thiophene derivative.

Introduction

This compound is a critical building block in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] The purity and quality of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[3] The synthetic pathway detailed herein is designed for scalability and reproducibility, utilizing readily available starting materials.

Overall Synthetic Scheme

The three-step synthesis transforms commercially available starting materials into the target molecule, this compound. The process begins with the formation of an organometallic reagent for a coupling reaction, followed by an electrophilic aromatic substitution, and concludes with a deoxygenation reaction.

Synthesis_Workflow cluster_step1 Step 1: Grignard Coupling cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Reduction p_bromofluorobenzene p-Bromofluorobenzene grignard_reagent p-Fluorophenylmagnesium bromide p_bromofluorobenzene->grignard_reagent Mg, THF magnesium Magnesium magnesium->grignard_reagent intermediate1 2-(4-Fluorophenyl)thiophene grignard_reagent->intermediate1 2-Bromothiophene, NiCl2(dppe) (cat.) two_bromothiophene 2-Bromothiophene two_bromothiophene->intermediate1 intermediate2 (5-(4-Fluorophenyl)thiophen-2-yl) (5-bromo-2-methylphenyl)methanone intermediate1->intermediate2 Acyl Chloride, AlCl3 benzoic_acid 5-Bromo-2-methylbenzoic acid acyl_chloride 5-Bromo-2-methylbenzoyl chloride benzoic_acid->acyl_chloride SOCl2 thionyl_chloride Thionyl Chloride thionyl_chloride->acyl_chloride acyl_chloride->intermediate2 final_product This compound intermediate2->final_product Et3SiH, BF3·OEt2 reducing_agent Triethylsilane reducing_agent->final_product lewis_acid Boron Trifluoride Etherate lewis_acid->final_product

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Materials and Yields for a Representative Scale

StepReactant 1Reactant 2ProductMolecular Weight ( g/mol )Moles (mol)Yield (%)Purity (%)
1p-Bromofluorobenzene (70.0 g)2-Bromothiophene2-(4-Fluorophenyl)thiophene178.230.31299.1>98.5 (GC)
22-(4-Fluorophenyl)thiophene (55.5 g)5-Bromo-2-methylbenzoyl chloride(5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone375.260.14390.0>99.7 (HPLC)
3Ketone Intermediate (50.0 g)TriethylsilaneThis compound361.27-~70-77>99.0 (HPLC)

Table 2: Analytical Characterization Data

CompoundMelting Point (°C)¹H NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
2-(4-Fluorophenyl)thiophene49-517.65–7.54 (m, 2H), 7.33–7.22 (m, 2H), 7.14–7.03 (m, 3H)178.1 (GC-MS)
(5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone101-1037.68 (dd, J=8.2, 5.5Hz, 2H), 7.60 (s, 1H), 7.54 (d, J=8.1Hz, 1H), 7.40 (d, J=3.9Hz, 1H), 7.29 (s, 1H), 7.24–7.09 (m, 3H), 2.36 (s, 3H)377.0 (M+2)⁺ (ESI-MS)
This compound101.0 to 105.07.35-6.85 (m, 9H), 4.15 (s, 2H), 2.30 (s, 3H)-

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, paying special attention to flammable, corrosive, and toxic materials.

Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene

This procedure utilizes a Grignard reaction, a powerful method for forming carbon-carbon bonds.

Materials:

  • p-Bromofluorobenzene (70.0 g, 400 mmol)

  • Magnesium turnings (11.7 g, 480 mmol)

  • 2-Bromothiophene

  • Iodine (a few crystals for initiation)

  • Anhydrous Tetrahydrofuran (THF) (265 mL)

  • 2M Hydrochloric acid (150 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Constant pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Under a nitrogen atmosphere, add magnesium turnings (11.7 g) and anhydrous THF (15.0 mL) to the three-necked flask.

  • Add a few crystals of iodine to initiate the reaction.

  • Prepare a solution of p-bromofluorobenzene (70.0 g) in anhydrous THF (250 mL) and add a small amount to the magnesium suspension.

  • Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining p-bromofluorobenzene solution dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for 2 hours. Monitor the reaction by GC to ensure complete conversion of the starting material.[2]

  • Cool the reaction mixture to room temperature and then add 2-bromothiophene. A nickel catalyst, such as NiCl₂(dppe), can be used to facilitate the coupling.[4][5]

  • After the coupling reaction is complete, cool the mixture to 0-5 °C in an ice-water bath and slowly quench with 2M hydrochloric acid (150 mL).

  • Stir vigorously for 30 minutes, then allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a light tan solid.

  • Dry the solid under vacuum to a constant weight to yield 2-(4-fluorophenyl)thiophene.

Step 2: Synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone

This step involves a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-(4-Fluorophenyl)thiophene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Convert 5-bromo-2-methylbenzoic acid to 5-bromo-2-methylbenzoyl chloride by reacting with thionyl chloride. This is typically done by refluxing the benzoic acid with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation.[4][5]

  • In a separate flask, dissolve 2-(4-fluorophenyl)thiophene in dichloromethane.

  • Cool the solution in an ice-water bath and slowly add anhydrous aluminum chloride.

  • Add the prepared 5-bromo-2-methylbenzoyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from acetone to obtain pure (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone as a yellow solid.[5]

Step 3: Synthesis of this compound

The final step is the reduction of the ketone to a methylene group using a silane-based reducing agent.

Materials:

  • (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄)[6][7]

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Dissolve the ketone intermediate in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add triethylsilane to the solution.

  • Cool the mixture to 0 °C and slowly add boron trifluoride etherate or titanium tetrachloride. An improved yield may be obtained by warming the reaction mixture to 35 °C after the addition of the reducing agents.[7]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate with high yield and purity, facilitating the manufacturing of Canagliflozin. Further process optimization may be achieved by applying Quality by Design (QbD) principles to identify and control critical process parameters.[8][9]

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the manufacturing of Canagliflozin.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A: The most common synthetic strategies involve a multi-step process. A key intermediate, 2-(4-fluorophenyl)thiophene, is first synthesized, typically via a cross-coupling reaction. This is followed by a Friedel-Crafts acylation with a derivative of 5-bromo-2-methylbenzoic acid, and a final reduction of the resulting ketone to yield the target product.[3][4]

The main variations lie in the initial cross-coupling method to form 2-(4-fluorophenyl)thiophene:

  • Suzuki-Miyaura Coupling: Reaction of a thiophene boronic acid/ester with an aryl halide, or vice-versa.[5][6][7]

  • Kumada Coupling: Reaction of a thienyl Grignard reagent with an aryl halide.[3][8][9][10]

  • Stille Coupling: Involves the reaction of an organostannane (organotin) reagent with an organic electrophile.[11][12][13]

  • Negishi Coupling: Couples organozinc compounds with organic halides.[14][15][16]

  • Sonogashira Coupling: Used for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[17][18][19]

Q2: My initial cross-coupling reaction to form 2-(4-fluorophenyl)thiophene has a low yield. What are the common causes?

A: Low yields in cross-coupling reactions involving thiophenes are common and can be attributed to several factors. A systematic approach is needed for troubleshooting.[5]

  • Catalyst Inactivation: The palladium or nickel catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[6]

  • Reagent Quality: The purity of your reagents, especially the organoboron[5], Grignard[20], or organozinc reagent, is critical. Ensure solvents are anhydrous and reagents are free from impurities.

  • Incorrect Reaction Conditions: The choice of base, solvent, temperature, and ligands is crucial and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or decomposition.[5]

  • Side Reactions: Competing reactions like protodeboronation (for Suzuki coupling) or homocoupling of the reagents can significantly reduce the yield of the desired product.[5][21]

Q3: How can I minimize homocoupling and other side products in my Suzuki or Kumada coupling reactions?

A: Minimizing side products requires careful optimization of the reaction conditions.

  • Thorough Degassing: Oxygen can promote homocoupling. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophilic coupling partner (e.g., the boronic acid or Grignard reagent) to ensure the complete consumption of the electrophilic halide.

  • Optimize Catalyst and Ligand: The choice of ligand is critical. For sterically hindered substrates or electron-rich halides, specialized ligands (e.g., Buchwald ligands) may be necessary to promote the desired cross-coupling over side reactions.[22][23]

  • Use Stable Reagents: If protodeboronation is an issue with boronic acids, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[5][6]

Q4: The Friedel-Crafts acylation step to form the ketone intermediate is inefficient. What should I optimize?

A: Low yields in Friedel-Crafts acylation can result from several factors. The reaction typically involves reacting 2-(4-fluorophenyl)thiophene with 5-bromo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

  • Lewis Acid Choice and Stoichiometry: Ensure the Lewis acid (e.g., AlCl₃, TiCl₄) is anhydrous and used in sufficient quantity (often more than one equivalent is needed as it can complex with the product).

  • Reaction Temperature: Control the temperature carefully. The initial mixing is often done at low temperatures (e.g., 0 °C) to manage the exothermic reaction, followed by warming to proceed to completion.

  • Purity of Reactants: The purity of the 2-(4-fluorophenyl)thiophene and the acid chloride is crucial. Impurities can interfere with the catalyst. A reported synthesis using 2-methyl-5-bromobenzoic acid and its acid chloride reagent gave a yield of 69%.[3]

Q5: My final reduction of the ketone to the diarylmethane product is not going to completion. What are the recommended methods?

A: The reduction of the aryl ketone can be challenging. A common method involves using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). A reported yield for this type of reduction is around 70%.[3] If this method is giving low yields, consider the following:

  • Reagent Quality: Use fresh triethylsilane and BF₃·OEt₂. The latter can degrade upon exposure to moisture.

  • Alternative Reductants: Other methods like Wolff-Kishner or Clemmensen reduction could be explored, but their harsh conditions might not be compatible with the substrates. A milder two-step approach involving reduction to the alcohol with NaBH₄ followed by deoxygenation with a reagent like TiCl₄ can also be effective.[4]

Troubleshooting Guide

Table 1: Troubleshooting Low Yield in Cross-Coupling for 2-(4-fluorophenyl)thiophene Synthesis
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst; Poor quality reagents; Presence of oxygen; Incorrect reaction conditions.1. Check Reagents: Ensure purity and dryness of the aryl halide, organometallic reagent, and solvents.[6]2. Inert Atmosphere: Verify the reaction setup is properly sealed and purged with argon or nitrogen.[6]3. Catalyst Activity: Use a fresh batch of palladium/nickel catalyst or a robust pre-catalyst.4. Optimize Conditions: Systematically screen different catalysts, ligands, bases, and solvents.[5]
Significant Side Products (e.g., Homocoupling) Presence of oxygen; Unstable organometallic reagent; High catalyst loading.1. Degas Solvents: Thoroughly degas all solvents prior to use.[6]2. Use Stable Reagents: Consider using boronate esters or trifluoroborate salts if protodeboronation is suspected in Suzuki couplings.[6]3. Optimize Catalyst Loading: Reduce the catalyst amount slightly, as high concentrations can sometimes promote side reactions.[21]
Reaction Stalls or is Sluggish Insufficiently active catalyst system; Low temperature; Poor solubility of reagents.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.2. Change Solvent System: Use a solvent or solvent mixture that ensures the solubility of all reactants (e.g., dioxane/water, toluene).[6]3. Screen Ligands: Employ more electron-rich and bulky phosphine ligands to accelerate the catalytic cycle.[22]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluorophenyl)thiophene via Grignard Reaction

This protocol is based on a general procedure for forming aryl-substituted thiophenes.[1]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction. Prepare a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 2 hours.

  • Coupling Reaction: In a separate flame-dried flask, dissolve 2-bromothiophene (1.1 eq) and a nickel catalyst such as Ni(dppe)Cl₂ (0.01 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Addition and Reaction: Slowly add the prepared Grignard reagent to the 2-bromothiophene solution via cannula. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

  • Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and carefully quench by adding 2M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[1] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-(4-fluorophenyl)thiophene.[1]

Protocol 2: Friedel-Crafts Acylation and Reduction

This protocol is adapted from reported syntheses of the target molecule.[3][4]

  • Acid Chloride Formation: In a flask equipped with a reflux condenser, add 5-bromo-2-methylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess SOCl₂ under reduced pressure to obtain the crude 5-bromo-2-methylbenzoyl chloride.

  • Friedel-Crafts Acylation: Dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂). Cool the solution to 0 °C. Add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.5 eq) dropwise.[4] Then, add a solution of the crude 5-bromo-2-methylbenzoyl chloride in CH₂Cl₂ dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Acylation Workup: Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield crude (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. Purify by column chromatography.

  • Ketone Reduction: Dissolve the purified ketone (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and acetonitrile. Add triethylsilane (Et₃SiH, 2.0-3.0 eq). Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Workup: Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Visualizations

G start Low Yield Observed in Synthesis check_reagents Step 1: Verify Reagent Quality start->check_reagents reagents_ok Reagents Pure & Anhydrous? check_reagents->reagents_ok reagent_issue Purify/Dry Reagents & Solvents. Rerun. reagents_ok->reagent_issue No check_conditions Step 2: Review Reaction Conditions reagents_ok->check_conditions Yes reagent_issue->check_reagents conditions_ok Inert Atmosphere? Correct Temp/Conc? check_conditions->conditions_ok conditions_issue Improve Inert Setup. Degas Solvents. Optimize Temp/Conc. conditions_ok->conditions_issue No check_catalyst Step 3: Analyze Catalytic System conditions_ok->check_catalyst Yes conditions_issue->check_conditions catalyst_ok Catalyst/Ligand/Base Optimal? check_catalyst->catalyst_ok catalyst_issue Screen Different: - Catalysts (Pd/Ni) - Ligands - Bases catalyst_ok->catalyst_issue No check_side_reactions Step 4: Identify Side Products catalyst_ok->check_side_reactions Yes catalyst_issue->check_catalyst side_reactions_ok Homocoupling or Decomposition? check_side_reactions->side_reactions_ok side_reactions_issue Adjust Stoichiometry. Use More Stable Reagents (e.g., Boronate Esters). side_reactions_ok->side_reactions_issue Yes end_node Yield Improved side_reactions_ok->end_node No side_reactions_issue->check_side_reactions

Caption: Troubleshooting workflow for addressing low product yield.

G sub1 2-(4-Fluorophenyl)thiophene intermediate (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl) thiophen-2-yl)methanone step1 Friedel-Crafts Acylation (Lewis Acid, e.g., TiCl₄) p1 sub1->p1 sub2 5-Bromo-2-methylbenzoyl chloride sub2->p1 step2 Reduction (e.g., Et₃SiH, BF₃·OEt₂) intermediate->step2 product 2-(5-Bromo-2-methylbenzyl)-5- (4-fluorophenyl)thiophene step1->intermediate step2->product p1->step1 p2

Caption: Key synthetic steps from an intermediate to the final product.

References

Identification of impurities in 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the manufacturing of Canagliflozin.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Grignard/Coupling Reaction) - Incomplete formation of the Grignard reagent due to moisture or inactive magnesium.- Side reactions such as Wurtz coupling.- Inefficient coupling with 2-bromothiophene.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use freshly crushed magnesium turnings.- Add a small crystal of iodine to initiate the Grignard reaction.- Control the rate of addition of p-fluorobromobenzene to maintain a gentle reflux.- Use an appropriate catalyst for the coupling reaction if a different coupling method is used.
Formation of multiple spots on TLC after Step 2 (Friedel-Crafts Acylation) - Polyacylation of the thiophene ring.- Isomer formation due to acylation at different positions of the thiophene ring.- Incomplete reaction.- Control the reaction temperature, typically by cooling the reaction mixture before and during the addition of the acylating agent.- Use the correct stoichiometry of reactants and Lewis acid (e.g., AlCl₃).- Monitor the reaction progress by TLC to ensure completion.
Incomplete reduction in Step 3 - Insufficient amount of reducing agent.- Deactivation of the reducing agent.- Steric hindrance around the carbonyl group.- Use a sufficient excess of the reducing agent (e.g., triethylsilane and boron trifluoride etherate).- Ensure the reducing agent is fresh and has been stored under appropriate conditions.- Increase the reaction time or temperature as needed, while monitoring for side reactions.
Presence of unknown impurities in the final product - Contamination from starting materials or solvents.- Side reactions during any of the synthetic steps.- Degradation of the product during workup or purification.- Use high-purity starting materials and solvents.- Analyze starting materials for potential contaminants.- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.- Perform a thorough workup and purification, for instance by recrystallization or column chromatography.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on the synthetic route, the following impurities are commonly observed:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride.

    • Intermediates: (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.

    • Homocoupling Products: Biphenyl derivatives from the coupling reaction.

    • Positional Isomers: From the Friedel-Crafts acylation at an alternative position on the thiophene ring.

  • Degradation Impurities:

    • Oxidation of the thiophene ring can lead to sulfoxide or sulfone impurities, particularly under harsh conditions.[6]

A summary of potential impurities is provided in the table below:

Impurity NameStructureLikely Origin
2-(4-fluorophenyl)thiopheneUnreacted starting material from Step 2.
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanoneIncomplete reduction in Step 3.
4,4'-DifluorobiphenylHomocoupling of the Grignard reagent in Step 1.
Isomeric Acylation ProductFriedel-Crafts acylation at the 3-position of the thiophene ring in Step 2.
Canagliflozin Dimer ImpurityPotential dimerization side reaction.[7][8]
Canagliflozin Hydroperoxide ImpurityOxidation during synthesis or storage.[6]

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying the main component and its impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

Q3: How can I purify the final product to remove these impurities?

A3: Recrystallization is a common and effective method for purifying the final product.[4] A suitable solvent system (e.g., acetone, isopropanol/water) should be chosen to provide good recovery of the pure product while leaving impurities in the mother liquor. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.[5]

Experimental Protocols

Synthesis of this compound

This synthesis is typically performed in three main steps, as outlined below.

cluster_0 Step 1: Grignard Reaction and Coupling 4-Fluorobromobenzene 4-Fluorobromobenzene Mg_THF Mg, THF, I₂ (cat.) 4-Fluorobromobenzene->Mg_THF Grignard_Reagent 4-Fluorophenylmagnesium bromide Mg_THF->Grignard_Reagent Coupling Coupling Reaction Grignard_Reagent->Coupling 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->Coupling Product_1 2-(4-fluorophenyl)thiophene Coupling->Product_1

Synthetic scheme for 2-(4-fluorophenyl)thiophene.

Methodology:

  • Under a nitrogen atmosphere, add magnesium turnings to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a thermometer.

  • Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-fluorobromobenzene in THF to the magnesium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Cool the Grignard reagent to 0°C and slowly add a solution of 2-bromothiophene in THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or used directly in the next step.

cluster_1 Step 2: Friedel-Crafts Acylation Product_1 2-(4-fluorophenyl)thiophene Acylation Friedel-Crafts Acylation Product_1->Acylation Acyl_Chloride 5-Bromo-2-methylbenzoyl chloride Acyl_Chloride->Acylation Lewis_Acid AlCl₃, CH₂Cl₂ Lewis_Acid->Acylation Product_2 (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone Acylation->Product_2

Synthetic scheme for the ketone intermediate.

Methodology:

  • To a solution of 2-(4-fluorophenyl)thiophene in a suitable solvent (e.g., dichloromethane) at 0°C, add aluminum chloride (AlCl₃) portion-wise.

  • Slowly add a solution of 5-bromo-2-methylbenzoyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent like acetone.[4]

cluster_2 Step 3: Reduction Product_2 (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone Reduction Reduction Product_2->Reduction Reducing_Agents Triethylsilane, BF₃·OEt₂ Reducing_Agents->Reduction Final_Product This compound Reduction->Final_Product

Synthetic scheme for the final product.

Methodology:

  • Dissolve the ketone intermediate in a suitable solvent such as dichloromethane.

  • Add triethylsilane to the solution.

  • Cool the mixture to 0°C and slowly add boron trifluoride etherate (BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization to yield the final product.

Analytical Data

The following table summarizes typical analytical data for the final product.

AnalysisSpecification
Appearance White to off-white solid
Purity (HPLC) ≥ 99.0%
¹H NMR Conforms to structure
Mass Spectrum Conforms to structure

Note: For detailed characterization data including ¹H-NMR, Mass Spectrometry, and HPLC, a Certificate of Analysis (CoA) should be consulted.[9]

References

Technical Support Center: Friedel-Crafts Acylation of 2-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene. The information is designed to help overcome common challenges and optimize reaction outcomes.

Troubleshooting Guide

The Friedel-Crafts acylation of substituted thiophenes can be susceptible to several side reactions that can impact yield and purity. Below is a table summarizing common issues, their potential causes, and recommended troubleshooting steps.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Decomposition of the thiophene ring: Strong Lewis acids can cause the sensitive thiophene ring to degrade or polymerize, especially at elevated temperatures.[1][2] - Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. - Insufficient Catalyst: Stoichiometric amounts of the Lewis acid are often required as it complexes with the ketone product.[3]- Temperature Control: Maintain a low reaction temperature (e.g., 0-25°C) to minimize side reactions. Add the Lewis acid portion-wise to control any initial exotherm.[1] - Choice of Catalyst: Consider using a milder Lewis acid (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst like a zeolite to reduce substrate degradation.[2][4][5] - Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous reagents and solvents. - Catalyst Stoichiometry: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.
Formation of Dark, Tarry Material - Polymerization of the thiophene: This is a common side reaction under strongly acidic conditions.[1] - High Reaction Temperature: Elevated temperatures promote polymerization and degradation.- Strict Temperature Control: As with low yield, maintaining a low and consistent temperature throughout the reaction is critical.[1] - Reverse Addition: Consider adding the substrate to the acylating agent/Lewis acid mixture at a low temperature.
Formation of Multiple Products (Isomers) - Lack of Regioselectivity: While acylation is expected at the 5-position of 2-(4-fluorophenyl)thiophene due to electronic and steric effects, acylation at other positions on the thiophene ring can occur.[6][7] - Reaction Conditions: The choice of Lewis acid and temperature can influence the regioselectivity of the reaction.- Optimize Lewis Acid: Stronger Lewis acids like AlCl₃ generally favor the thermodynamically more stable product, which is typically the 2- or 5-substituted isomer for thiophene.[1] - Lower Reaction Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.[1]
Di-acylation or Poly-acylation - Highly Activating Substrate: While the acyl group is deactivating, preventing further acylation is a key advantage of this reaction. However, under forcing conditions, it might be possible.[8][9]- Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the substrate. - Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene?

The major product is expected to be 2-acetyl-5-(4-fluorophenyl)thiophene. The Friedel-Crafts acylation of 2-substituted thiophenes preferentially occurs at the vacant 5-position. This is due to the directing effect of the sulfur atom, which stabilizes the cationic intermediate formed during electrophilic attack at this position.[6][7]

Q2: How can I minimize the formation of tar-like byproducts?

Tar formation is a common issue arising from the polymerization of the thiophene ring under strong acidic conditions.[1] To mitigate this, it is crucial to:

  • Maintain low temperatures: Keep the reaction temperature strictly controlled, ideally between 0°C and room temperature.

  • Use high-purity reagents: Ensure all reagents, especially the solvent and the thiophene substrate, are anhydrous and free of impurities.

  • Control the addition of reagents: Add the Lewis acid catalyst slowly and in portions to manage any exothermic processes.

Q3: What are some alternative catalysts to aluminum chloride (AlCl₃) for this reaction?

While AlCl₃ is a common catalyst, its high reactivity can lead to the degradation of sensitive substrates like thiophenes.[2] Milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or iron(III) chloride (FeCl₃) can be effective alternatives.[2] Additionally, solid acid catalysts like zeolites are gaining attention as they are often more selective, reusable, and environmentally benign.[4][5]

Q4: Is it possible for the acylation to occur on the fluorophenyl ring?

The thiophene ring is significantly more electron-rich and thus more activated towards electrophilic aromatic substitution than the 4-fluorophenyl ring. The fluorine atom is an ortho-, para-director but is also deactivating. Therefore, acylation will overwhelmingly occur on the thiophene ring.

Q5: What is a general experimental protocol for this type of reaction?

Please note: This is a general procedure and should be optimized for the specific substrate and scale.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(4-fluorophenyl)thiophene (1 equivalent) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the cooled solution.

  • Catalyst Addition: Slowly and portion-wise, add the Lewis acid (e.g., anhydrous aluminum chloride, 1.2 equivalents) while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-(4-fluorophenyl)thiophene 2-(4-fluorophenyl)thiophene Acylium Ion Acylium Ion 2-(4-fluorophenyl)thiophene->Acylium Ion + Acylating Agent + Lewis Acid Polymerization/Tar Polymerization/Tar 2-(4-fluorophenyl)thiophene->Polymerization/Tar Strong Acid High Temp Sigma Complex (5-position) Sigma Complex (5-position) Acylium Ion->Sigma Complex (5-position) Electrophilic Attack Sigma Complex (Other) Sigma Complex (e.g., 3- or 4-position) Acylium Ion->Sigma Complex (Other) 2-Acyl-5-(4-fluorophenyl)thiophene 2-Acyl-5-(4-fluorophenyl)thiophene Sigma Complex (5-position)->2-Acyl-5-(4-fluorophenyl)thiophene -H+ Isomeric Byproducts Isomeric Byproducts Sigma Complex (Other)->Isomeric Byproducts

Caption: Main reaction and potential side reactions in the Friedel-Crafts acylation.

A Mix 2-(4-fluorophenyl)thiophene and Acylating Agent in Solvent B Cool to 0°C A->B C Slowly Add Lewis Acid B->C D Monitor Reaction by TLC/GC C->D E Quench with Ice/HCl D->E F Aqueous Workup E->F G Purification (Chromatography/Recrystallization) F->G H Characterization G->H

Caption: A typical experimental workflow for Friedel-Crafts acylation.

cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Byproduct Formation Temp High Temperature Problem->Temp is caused by Catalyst Inappropriate Catalyst (Too Strong/Inactive) Problem->Catalyst is caused by Purity Reagent Impurities/ Moisture Problem->Purity is caused by ControlTemp Maintain Low Temp (0-25°C) Temp->ControlTemp is addressed by OptimizeCat Use Milder Lewis Acid or Solid Catalyst Catalyst->OptimizeCat is addressed by EnsurePurity Use Anhydrous Reagents and Solvents Purity->EnsurePurity is addressed by

Caption: Troubleshooting logic for common issues in the acylation reaction.

References

Optimization of reaction conditions for the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Welcome, Researchers and Scientists, to the technical support guide for the synthesis and optimization of this compound, a key intermediate in the synthesis of Canagliflozin.[1][2][3] This resource provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges and improve reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

Low yields and the formation of side products are common hurdles in multi-step organic syntheses. The primary route to the target molecule often involves a Friedel-Crafts acylation followed by a reduction.[1][4] Below is a breakdown of common problems, their potential causes, and actionable solutions.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Friedel-Crafts Acylation 1. Moisture: Lewis acid catalyst (e.g., AlCl₃, TiCl₄) is sensitive to moisture.[4] 2. Catalyst Inactivity: Poor quality or improperly stored catalyst. 3. Insufficient Reactivity: The acyl chloride or the thiophene substrate may be deactivated.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the Lewis acid catalyst under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify the existing stock. 3. Increase Catalyst Loading: Incrementally increase the molar equivalents of the Lewis acid. Consider a more reactive acylating agent if necessary.
Incomplete Reduction of Ketone 1. Reducing Agent Degradation: Reagents like NaBH₄ can degrade with improper storage. 2. Insufficient Reagent: Not enough molar equivalents of the reducing agent. 3. Low Temperature: Reaction may be too slow at lower temperatures.1. Use Fresh Reducing Agent: Verify the activity of the sodium borohydride. 2. Increase Stoichiometry: Increase the equivalents of NaBH₄. 3. Optimize Temperature: While some reductions are run at 0°C to control selectivity, sluggish reactions can be gently warmed to room temperature or slightly above (e.g., 50°C), monitoring for side product formation.[4]
Formation of Side Products 1. Over-reduction: Stronger reducing conditions might reduce other functional groups. 2. Homocoupling: In coupling-based alternative routes (e.g., Suzuki), homocoupling of the boronic acid is a common side reaction.[5] 3. Protodeboronation: Loss of the boronic acid group before coupling can occur, especially with electron-deficient systems.[6][7]1. Use a Milder Reducing Agent: Triethylsilane (Et₃SiH) with a Lewis acid like BF₃·OEt₂ is a common choice for reducing benzyl ketones.[1] 2. Optimize Catalyst/Ligand/Base: In Suzuki couplings, screen different palladium catalysts, phosphine ligands, and bases. Ensure the reaction is thoroughly degassed to prevent catalyst deactivation which can favor homocoupling.[6][8] 3. Use Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) and choose bases and solvents that minimize protodeboronation (e.g., K₃PO₄ over stronger bases).[6][7]
Difficulty in Purification 1. Similar Polarity: The product and starting materials or byproducts may have very similar polarity, making chromatographic separation difficult.[8] 2. Oily Product: The final product may not crystallize easily.1. Optimize Chromatography: Test different solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/DCM). If co-elution is an issue, consider derivatization of the impurity to change its polarity, or re-crystallization of the crude product. 2. Induce Crystallization: Try trituration with a non-polar solvent (e.g., hexane or pentane), or attempt crystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely cited route involves a two-step process:

  • Friedel-Crafts Acylation: 2-(4-fluorophenyl)thiophene is acylated with 5-bromo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst (like TiCl₄) to form (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.[4]

  • Reduction: The resulting ketone is then reduced to the target methylene bridge compound. A common method for this is using a combination of a reducing agent and a Lewis acid, such as sodium borohydride (NaBH₄) with titanium tetrachloride (TiCl₄) or triethylsilane (Et₃SiH) with boron trifluoride etherate (BF₃·OEt₂).[1][4]

Q2: My Suzuki coupling reaction to form the 2-arylthiophene core is giving a low yield. What should I check first?

A2: For low yields in Suzuki couplings, systematically check the following:

  • Inert Atmosphere: Ensure the reaction is rigorously protected from oxygen, which deactivates the palladium catalyst. Purge the vessel and solvents with an inert gas like argon or nitrogen.[6]

  • Reagent Quality: Boronic acids can degrade, and phosphine ligands can oxidize.[6] Use fresh, high-purity reagents. Thiophene boronic acids, in particular, can be unstable and prone to decomposition.[7][9]

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, and base is critical. For challenging substrates like thiophenes, specialized ligands (e.g., biaryl phosphines like SPhos) may be required to achieve good yields.[10]

  • Solvent and Base: Use anhydrous, degassed solvents. The base (e.g., K₂CO₃, K₃PO₄) should be of high purity and appropriate strength for the reaction.[8]

Q3: Can I use a different method besides Friedel-Crafts and reduction?

A3: Yes, alternative strategies exist, though they may have different challenges. One potential route is a palladium-catalyzed Suzuki cross-coupling reaction between a suitable 5-(4-fluorophenyl)thiophene derivative and (5-bromo-2-methylphenyl)methan-1-ol derivative or its corresponding halide. However, the reactivity of benzylic halides in Suzuki couplings can be different from aryl halides, requiring specific optimization.[11][12]

Detailed Experimental Protocol

This protocol describes a representative two-step synthesis based on literature methods.[1][4]

Step 1: Synthesis of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Friedel-Crafts Acylation)
  • Reagent Preparation: To a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (SOCl₂) (~2.0 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of 5-bromo-2-methylbenzoyl chloride. Remove the solvent and excess reagent under reduced pressure.

  • Reaction Setup: In a separate, oven-dried, three-neck flask under an argon atmosphere, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM.

  • Acylation: Cool the thiophene solution to 0°C. Add titanium tetrachloride (TiCl₄) (1.5 eq) dropwise. After stirring for 15 minutes, add a solution of the previously prepared 5-bromo-2-methylbenzoyl chloride in anhydrous DCM dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC. Upon completion, carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ketone product.

Step 2: Synthesis of this compound (Ketone Reduction)
  • Reaction Setup: To a solution of the ketone from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dimethoxyethane (DME) under an argon atmosphere, add sodium borohydride (NaBH₄) (1.5 eq).

  • Reduction: Stir the mixture at a controlled temperature (e.g., 70°C in DME) for 2 hours.[4] Cool the mixture to room temperature.

  • Lewis Acid Addition: Carefully add a solution of titanium tetrachloride (TiCl₄) (1.5 eq) in DCM dropwise. The mixture may change color. Stir at a slightly elevated temperature (e.g., 50°C) for 5 hours or until the reaction is complete by TLC.[4]

  • Workup and Purification: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the final compound by column chromatography or recrystallization to obtain this compound.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G Figure 1. General Synthesis Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction start Starting Materials (Thiophene & Acid Chloride) react Reaction with Lewis Acid (TiCl₄) start->react workup1 Aqueous Workup & Extraction react->workup1 purify1 Column Chromatography workup1->purify1 ketone Intermediate Ketone purify1->ketone reduce Reduction with NaBH₄ / TiCl₄ ketone->reduce workup2 Aqueous Workup & Extraction reduce->workup2 purify2 Final Purification workup2->purify2 product Target Product purify2->product

Caption: General two-step synthesis workflow for the target compound.

G Figure 2. Troubleshooting Low Reaction Yield cluster_check Initial Checks cluster_optimization Optimization Steps start Low Yield Observed check_reagents Verify Reagent Purity (Starting Materials, Catalysts, Solvents, Base) start->check_reagents check_conditions Confirm Anhydrous & Inert Conditions start->check_conditions check_temp Check Reaction Temperature & Time start->check_temp analysis Analyze Crude Mixture (NMR, LCMS) check_reagents->analysis check_conditions->analysis check_temp->analysis opt_catalyst Screen Catalyst System (Pd Source, Ligand) solution Implement Targeted Solution (e.g., Increase Temp, Change Ligand) opt_catalyst->solution opt_base Vary Base (Type & Equivalents) opt_base->solution opt_solvent Change Solvent System opt_solvent->solution result Identify Problem: - Incomplete Reaction - Side Product Formation - Decomposition analysis->result result->opt_catalyst If catalyst-related issue result->opt_base If base-related issue result->opt_solvent If solubility/stability issue

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This key intermediate is instrumental in the synthesis of Canagliflozin, a significant therapeutic agent for type 2 diabetes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective methods for purifying this compound are silica gel column chromatography and recrystallization.[2] Column chromatography is highly versatile for separating the target compound from starting materials, reagents, and byproducts. Recrystallization is an excellent technique for achieving high purity of the final solid product, assuming a suitable solvent system can be identified.[2][3]

Q2: What are the likely impurities in my crude product?

A2: Given the synthetic route, which often involves a Suzuki coupling followed by a Friedel-Crafts reaction and subsequent reduction, common impurities may include:

  • Unreacted starting materials: 2-bromothiophene, p-bromofluorobenzene, 2-methyl-5-bromobenzoic acid, or their derivatives.[4]

  • Homocoupling byproducts: from the Suzuki coupling reaction.

  • Palladium catalyst residues: from the Suzuki coupling step.[5][6]

  • Incomplete reduction products: such as the ketone precursor (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.[7]

  • Byproducts from Friedel-Crafts reaction: including regioisomers or di-acylated species, although acylation of thiophene is generally regioselective for the 2-position.[8][9]

Q3: My purified product has a persistent yellow or brown color. What could be the cause and how can I remove it?

A3: Residual palladium catalyst from the Suzuki coupling step can often impart a dark color to the final product. Additionally, highly conjugated impurities or degradation products can cause discoloration. Passing the material through a short plug of silica gel or celite can help in removing baseline impurities and some color.[2] If palladium is the suspected cause, treatment with a metal scavenger resin may be effective.[5][10] Recrystallization can also be very effective at excluding colored impurities.

Q4: I am having difficulty inducing crystallization of the purified oil. What should I do?

A4: If the product oils out or fails to crystallize, you can try several techniques. First, ensure the solution is not supersaturated with impurities, which can inhibit crystal formation. If the purity is high, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a highly effective method. Using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) and slowly adding the poor solvent until turbidity appears can also induce crystallization upon slow cooling.[3]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and a Key Impurity The solvent system (eluent) is not optimal for resolving the compounds.Perform a systematic TLC analysis with various solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[2] Try a shallow gradient elution, slowly increasing the polarity of the eluent to improve separation.
Product is Degrading on the Column The silica gel is too acidic for the thiophene derivative.Deactivate the silica gel by pre-treating it with a base like triethylamine (1-2% in the eluent).[2] Alternatively, consider using a different stationary phase such as neutral alumina.
Streaking of the Product on TLC and Column The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica. It could also indicate the presence of acidic or basic impurities.Add a small amount of a polar solvent like methanol to the eluent to improve the spot shape. If acidic or basic impurities are suspected, a pre-purification workup (acid/base washes) might be necessary.
Residual Palladium Catalyst in Purified Fractions Palladium complexes can sometimes co-elute with the product.Filter the crude reaction mixture through a pad of celite before chromatography to remove the bulk of the palladium.[2] If it persists, consider using a palladium scavenger resin post-chromatography.[5][10]
Recrystallization
Problem Potential Cause Troubleshooting Steps
Compound Oils Out Instead of Crystallizing The cooling rate is too fast, or the solvent is not ideal, leading to the compound's melting point being below the solution temperature.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Try a different solvent or a solvent mixture. Using a larger volume of solvent might also help.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation and attempt to cool again. If still unsuccessful, add a poor solvent (anti-solvent) dropwise to the solution at room temperature until it becomes cloudy, then gently heat until clear and cool slowly.
Low Recovery of Purified Product Too much solvent was used for dissolution, or the product is significantly soluble in the cold washing solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
Premature Crystallization During Hot Filtration The solution cools too quickly in the funnel, causing the product to crystallize along with insoluble impurities.Use a heated filtration setup (e.g., a heated funnel) and pre-heat the receiving flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To separate this compound from reaction impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Dichloromethane)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp for visualization[11][12]

  • Collection tubes and rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate to find a solvent system that provides good separation of the desired product from impurities (aim for a target Rf value of 0.2-0.4).[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze each fraction by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Purified (by chromatography) or crude this compound

  • Screening solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane/ethyl acetate mixture)[13][14]

  • Erlenmeyer flask and condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3] Common solvent systems for aromatic compounds include ethanol, toluene, or mixtures like hexane/ethyl acetate.[13]

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.[3]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product workup Aqueous Workup (Acid/Base Wash) crude->workup Optional chromatography Silica Gel Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization For High Purity pure_product Pure Product (>99% Purity) chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Purification Troubleshooting Decision Tree start Crude Product Impure? col_chrom Perform Column Chromatography start->col_chrom Yes recrys Attempt Recrystallization start->recrys No, minor impurities purity_check1 Purity Acceptable? col_chrom->purity_check1 oiling_out Product Oiling Out? recrys->oiling_out purity_check1->recrys No end_ok Purification Complete purity_check1->end_ok Yes purity_check2 Purity Acceptable? purity_check2->col_chrom No purity_check2->end_ok Yes end_nok Re-evaluate Strategy oiling_out->purity_check2 No (Crystals Form) change_solvent Change Recrystallization Solvent/ Use Solvent Mixture oiling_out->change_solvent Yes change_solvent->recrys

Caption: A decision tree for troubleshooting the purification process.

References

Improving the regioselectivity of the synthesis of disubstituted thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of disubstituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the regioselective synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments.

Low Regioselectivity & Isomer Separation

Question: My reaction produces a mixture of regioisomers (e.g., 2,4- and 2,5-disubstituted thiophenes), and I'm struggling to isolate the desired product. What can I do?

Answer: Achieving high regioselectivity is a common challenge. The electronic and steric properties of the substituents and the reaction mechanism play a crucial role. When a mixture is obtained, consider the following troubleshooting steps:

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can enhance selectivity, especially in kinetically controlled reactions like lithiation. For instance, the deprotonation of 3-methylthiophene with n-BuLi and a catalytic amount of TMP-H shows significantly improved regioselectivity at lower temperatures.[1]

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents (e.g., THF, dioxane, toluene) to find the optimal medium for your reaction.

    • Catalyst/Ligand System: In metal-catalyzed reactions, the choice of ligand is critical.[2] Systematically screen different ligands to find one that sterically or electronically favors the formation of the desired isomer. For direct C-H arylation, phosphine-free palladium complexes have shown high efficiency and selectivity for the α-position (C2/C5).[3]

    • Base: The strength and nature of the base can dictate the site of deprotonation. For metalations, using TMP (2,2,6,6-tetramethylpiperidine) based reagents like TMPMgCl·LiCl can provide excellent regioselectivity, avoiding cryogenic conditions.[1][4][5]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating isomers.[6] Systematically screen different solvent systems, starting with low polarity (e.g., hexanes/ethyl acetate) and gradually increasing it. High-Performance Liquid Chromatography (HPLC) may be required for difficult separations.[6]

    • Crystallization: If your desired isomer is a solid, fractional crystallization can be a powerful purification technique.[6] Experiment with various solvents to identify one where the desired isomer has lower solubility.

Low Yields and Stalled Reactions

Question: My reaction is giving a very low yield of the desired disubstituted thiophene, or it seems to stop before the starting material is fully consumed. What are the common causes?

Answer: Low yields and incomplete reactions can stem from several factors. A systematic approach to troubleshooting is essential.

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure all reagents, especially organometallic compounds and catalysts, are pure and handled under appropriate conditions (e.g., inert atmosphere).[7] Moisture or oxygen can deactivate catalysts and reagents.[7]

    • Activity: Use fresh catalysts or robust pre-catalysts. Palladium catalysts, in particular, can lose activity over time.[7]

    • Boronic Acids: In Suzuki couplings, boronic acids can undergo protodeboronation.[7][8] Using more stable derivatives like pinacol esters or trifluoroborate salts can mitigate this side reaction.[7][8]

  • Reaction Conditions:

    • Temperature: If a reaction is sluggish, gradually increasing the temperature may improve the rate.[9] However, be mindful that higher temperatures can also lead to byproduct formation.[9]

    • Solubility: Ensure all reactants are soluble in the chosen solvent system. Poor solubility can lead to a stalled reaction.[7]

    • Degassing: For cross-coupling reactions, thoroughly degas all solvents and the reaction mixture to remove oxygen, which can cause catalyst decomposition and side reactions like homocoupling.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic strategy to achieve a specific substitution pattern (e.g., 2,4- vs. 2,5-disubstituted)?

A1: The choice of strategy depends on the desired substitution pattern and the available starting materials.

  • For 2,5-Disubstituted Thiophenes: These are often accessed via electrophilic substitution or metal-catalyzed cross-coupling of 2,5-dihalothiophenes. Direct C-H arylation methods also show a strong preference for the C2 and C5 positions.[3]

  • For 2,4-Disubstituted Thiophenes: Synthesizing this pattern is often more challenging. Directed metalation strategies are very effective. For example, starting with a 3-substituted thiophene, deprotonation often occurs selectively at the C2 position due to the directing effect of the sulfur atom and sterics.[1][4] Subsequent functionalization can then be directed to the C4 position. A protocol utilizing regioselective magnesiation with i-PrMgCl and catalytic TMP-H has been developed for this purpose, providing excellent selectivity for the 2,4-isomer.[1]

  • For 3,4-Disubstituted Thiophenes: These can be synthesized via cycloaddition-cycloreversion procedures or by starting with a pre-functionalized thiophene, such as 3,4-dibromothiophene, and performing subsequent cross-coupling reactions.[7][10]

Q2: What are the key factors that control regioselectivity in the functionalization of a substituted thiophene?

A2: Three main factors govern regioselectivity:

  • Electronic Effects: The thiophene ring is electron-rich, and the C2/C5 positions are generally more nucleophilic and susceptible to electrophilic attack than the C3/C4 positions.[11] Electron-donating groups typically activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, directing incoming reagents to less hindered sites. This is often exploited in directed metalation reactions.

  • Directing Groups: A functional group on the thiophene ring can direct metalation (lithiation, magnesiation, etc.) to an adjacent position. For example, an ester group can act as a coordinating directing group to regioselectively iodinate the ortho-position (C3).[12]

Q3: My Suzuki-Miyaura cross-coupling reaction is producing significant homocoupling and dehalogenation byproducts. How can I minimize these?

A3: These are common side reactions in Suzuki couplings.

  • Homocoupling: This byproduct often arises from the presence of oxygen.[7] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[7]

  • Dehalogenation: The replacement of the halide with a hydrogen atom can be a problem, particularly when water is present.[7] While Suzuki reactions often require some water, using the minimal amount necessary or employing anhydrous conditions can help reduce dehalogenation.[7] The choice of base is also critical; using a weaker base or optimizing the base-to-substrate ratio can sometimes suppress this side reaction.

Q4: What are the typical regiochemical outcomes for common named reactions used in thiophene synthesis?

A4:

  • Gewald Aminothiophene Synthesis: This reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur to form a polysubstituted 2-aminothiophene.[13][14] When an unsymmetrical ketone is used, the regioselectivity can be variable.[15] The reaction generally proceeds via a Knoevenagel condensation, followed by sulfur addition and cyclization.[13]

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[16][17] The substitution pattern of the resulting thiophene is directly determined by the structure of the starting 1,4-diketone. A common byproduct is the corresponding furan, which can be minimized by using Lawesson's reagent instead of P₄S₁₀ and maintaining the lowest effective reaction temperature.[9]

  • Fiesselmann Thiophene Synthesis: This reaction produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[18][19] The method offers a high degree of regiocontrol for accessing this specific substitution pattern.[20]

Data Summaries

Table 1: Regioselectivity in the Deprotonation of 3-Methylthiophene[1]
Base SystemAdditive (mol %)Temperature (°C)Regioisomeric Ratio (2,4- : 2,3-)
n-BuLiTMP-H (100)-78>35:1
n-BuLiTMP-H (10)-2012:1
i-PrMgClTMP-H (10)66>40:1

TMP-H = 2,2,6,6-tetramethylpiperidine

Table 2: Conditions for Regioselective Suzuki-Miyaura Cross-Coupling[12][21]
Thiophene SubstrateCoupling PartnerCatalyst (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
2-bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O901276
Ethyl 4-bromo-5-(p-tolyl)thiophene-2-carboxylate4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001.6793
Ethyl 4-bromo-5-(4-methoxyphenyl)thiophene-2-carboxylatep-Tolylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100290

Experimental Protocols

Protocol 1: Regioselective Magnesiation for 2,4-Disubstituted Thiophenes[1]

This protocol describes the regioselective deprotonation of a 3-substituted thiophene at the C2 position followed by acylation.

  • Setup: To an oven-dried flask under an argon atmosphere, add 3-methylthiophene (1.0 equiv) and anhydrous THF.

  • Reagent Preparation: In a separate flask, prepare the magnesium-amide base by adding 2,2,6,6-tetramethylpiperidine (TMP-H, 0.1 equiv) to a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv) in THF.

  • Deprotonation: Add the prepared Mg-TMP base to the solution of 3-methylthiophene.

  • Reaction: Heat the mixture at reflux (approx. 66 °C) and monitor the reaction for completion (e.g., 36 hours).

  • Electrophilic Quench: Cool the reaction mixture. In this example, add phthalic anhydride (1.2 equiv) and stir until the reaction is complete.

  • Workup: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted thiophene.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[21]

This protocol describes the palladium-catalyzed cross-coupling of a bromo-substituted thiophene with an arylboronic acid.

  • Setup: In a reaction vessel, combine the bromo-substituted thiophene (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 3: Microwave-Assisted Paal-Knorr Thiophene Synthesis[9]

This protocol describes the rapid synthesis of a substituted thiophene from a 1,4-dicarbonyl compound.

  • Setup: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv), Lawesson's reagent (0.5 equiv), and a suitable solvent (e.g., toluene). Add a magnetic stir bar.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes). Caution: This reaction generates H₂S gas and must be performed in a well-ventilated fume hood.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the vial to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted thiophene.

Visualizations

G cluster_0 Troubleshooting Low Regioselectivity Start Problem: Mixture of Regioisomers CheckPurity Check Reagent Purity & Stoichiometry Start->CheckPurity Optimize Systematically Optimize Reaction Conditions CheckPurity->Optimize Temp Adjust Temperature (Often Lower) Optimize->Temp Parameter Solvent Screen Solvents Optimize->Solvent Parameter CatLigand Change Catalyst/ Ligand System Optimize->CatLigand Parameter Base Modify Base Optimize->Base Parameter Result Improved Regioselectivity? Temp->Result Solvent->Result CatLigand->Result Base->Result Success Success: Isolate Pure Product Result->Success Yes Purify Proceed to Advanced Purification Result->Purify No HPLC HPLC / SFC Purify->HPLC Cryst Fractional Crystallization Purify->Cryst HPLC->Success Cryst->Success

Caption: Troubleshooting workflow for low regioselectivity.

G cluster_1 Synthetic Route Selection Logic Start Desired Substitution Pattern? Pattern25 2,5-Disubstituted Start->Pattern25 Symmetrical Pattern24 2,4-Disubstituted Start->Pattern24 Unsymmetrical Pattern34 3,4-Disubstituted Start->Pattern34 Unsymmetrical PatternOther Other Polysubstituted Start->PatternOther Complex Route25_1 Direct C-H Arylation of Thiophene Pattern25->Route25_1 Route25_2 Suzuki Coupling of 2,5-Dihalothiophene Pattern25->Route25_2 Route24_1 Directed Ortho-Metalation of 3-Substituted Thiophene Pattern24->Route24_1 Route24_2 Cyclization Methods (e.g., from epoxycarbonyls) Pattern24->Route24_2 Route34_1 Sequential Coupling of 3,4-Dihalothiophene Pattern34->Route34_1 Route34_2 Cycloaddition/ Cycloreversion Pattern34->Route34_2 RouteOther_1 Named Reactions (Gewald, Fiesselmann) PatternOther->RouteOther_1 RouteOther_2 Sequential C-H Functionalization PatternOther->RouteOther_2

Caption: Decision logic for selecting a synthetic route.

G cluster_2 Factors Influencing Regioselectivity in Metal-Catalyzed C-H Functionalization Thiophene Substituted Thiophene Factors Controlling Factors Electronics Electronic Effects (C2/C5 vs C3/C4) Factors->Electronics Sterics Steric Hindrance Factors->Sterics DirectingGroup Directing Group Coordination Factors->DirectingGroup Catalyst Catalyst/Ligand Properties Factors->Catalyst Outcome Regioselective Product Electronics->Outcome Sterics->Outcome DirectingGroup->Outcome Catalyst->Outcome

Caption: Key factors controlling regioselectivity.

References

Technical Support Center: Synthesis of 2-(4-fluorophenyl)thiophene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)thiophene using Grignard reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Grignard reaction for preparing 2-(4-fluorophenyl)thiophene, either through direct coupling or as an intermediate step.

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've combined my aryl halide (e.g., 4-bromofluorobenzene or 2-bromothiophene) with magnesium turnings in anhydrous ether, but the reaction won't start. What should I do?

  • Answer: This is a frequent challenge, often due to the passivating oxide layer on the magnesium surface or the presence of trace moisture.[1][2] Here are several activation techniques:

    • Chemical Activation: Add a small crystal of iodine to the flask.[2][3] The disappearance of the brown color indicates the activation of the magnesium surface.[4] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals initiation.[2]

    • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass stir rod to expose a fresh, unoxidized surface.[2][5]

    • Initiator: Add a small amount of a pre-formed Grignard reagent to kickstart the reaction.[2]

    • Heat: Gentle heating with a heat gun can sometimes initiate the reaction, but be cautious with volatile ether solvents.

Issue 2: The reaction starts, but the yield of 2-(4-fluorophenyl)thiophene is low.

  • Question: My reaction initiated, but upon workup and analysis, the yield of the desired product is significantly lower than expected. What are the potential causes?

  • Answer: Low yields can result from several factors, including side reactions and incomplete conversion.

    • Wurtz-type Coupling: A major side reaction is the coupling of the Grignard reagent with the unreacted aryl halide.[2][6] For example, 2-thienylmagnesium bromide can react with another molecule of 2-bromothiophene to form 2,2'-bithiophene. This is favored at higher concentrations and temperatures.

      • Solution: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration. Ensure the reaction does not overheat; use an ice bath to moderate the exothermic reaction.[3]

    • Homocoupling: The formation of biphenyl-type impurities, such as 4,4'-difluorobiphenyl, can occur from the coupling of two aryl radicals.[4][6]

      • Solution: This is often a competing reaction. Optimizing the addition rate and temperature can help minimize it.

    • Reaction with Moisture or Air: Grignard reagents are highly reactive and will be quenched by water or oxygen.[1][7]

      • Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum is best), use anhydrous solvents, and maintain a positive pressure of an inert gas (like nitrogen or argon) throughout the experiment.[1][2][3]

Issue 3: The reaction mixture turns dark or black.

  • Question: During the reaction, the solution became very dark, and I recovered very little product. What does this indicate?

  • Answer: A darkening of the reaction mixture often points to side product formation or decomposition.[2][3] Prolonged heating can sometimes contribute to this. If refluxing, ensure it is not for an excessive period, as this can degrade the Grignard reagent and promote side reactions.[3]

Issue 4: Difficulty in purifying the final product.

  • Question: I have a crude product, but I am struggling to isolate pure 2-(4-fluorophenyl)thiophene. What purification methods are recommended?

  • Answer: 2-(4-fluorophenyl)thiophene is a solid at room temperature but can be an oil when impure or warm.[8]

    • Recrystallization: This is a common and effective method. Petroleum ether is a suitable solvent.[8] The crude product is dissolved in hot petroleum ether, filtered to remove insoluble impurities, and then cooled to induce crystallization of the pure product.[8] An alternative is a mixed solvent system of ethanol and water.[9]

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.[10]

    • Vacuum Distillation: Fractional distillation under reduced pressure can also be used to purify the product before recrystallization.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of 2-(4-fluorophenyl)thiophene via a Kumada coupling reaction.

ParameterValue/RangeNotesReference
Catalyst 1,2-bis(diphenylphosphino)ethane nickel chloride (dppeNiCl₂)A common catalyst for this specific cross-coupling.[11]
Catalyst Loading 0.0001 - 0.1 mol% (relative to 2-bromothiophene)Adjusting the catalyst particle size can improve efficiency.[11]
Reaction Temperature 20 - 80 °CThe reaction is exothermic; temperature control is crucial.[11]
Solvents Tetrahydrofuran (THF), 2-methyl-THF, TolueneAnhydrous ether solvents are essential for Grignard reagent stability.[11]
Recrystallization Temp. 60 °C (with Petroleum Ether)The crude product is dissolved in hot solvent and cooled.[8]

Experimental Protocols

Protocol 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.[2][4]

  • Reagent Setup: Place 1.2 equivalents of magnesium turnings into the flask. Add a small crystal of iodine.[3]

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask via syringe, enough to cover the magnesium.[12]

  • Initiation: In the dropping funnel, add a solution of 1.0 equivalent of 4-bromofluorobenzene in anhydrous ether. Add a small portion of this solution to the magnesium suspension.[7]

  • Reaction: The reaction should initiate, evidenced by the disappearance of the iodine color, gentle refluxing, and a cloudy/gray appearance.[1][4] Once initiated, add the remainder of the 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent and should be used promptly.[3]

Protocol 2: Kumada Coupling to Synthesize 2-(4-fluorophenyl)thiophene

  • Catalyst Addition: To the freshly prepared 4-fluorophenylmagnesium bromide solution, add the nickel catalyst (e.g., dppeNiCl₂, 0.01 mol%) under an inert atmosphere.[11]

  • Substrate Addition: Slowly add a solution of 1.0 equivalent of 2-bromothiophene in anhydrous THF to the reaction mixture. Control the addition rate to keep the internal temperature below 40°C.

  • Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or GC-MS).[11]

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding it to an ice-cold aqueous solution of a weak acid (e.g., ammonium chloride or dilute HCl).[7]

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume).[8][13]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8][13] Purify the crude solid by recrystallization from hot petroleum ether.[8]

Visualizations

The following diagrams illustrate key workflows in the troubleshooting and experimental process.

Troubleshooting_Grignard_Reaction start Problem Encountered no_init Reaction Fails to Initiate start->no_init low_yield Low Product Yield start->low_yield dark_color Mixture Turns Dark start->dark_color cause_oxide Cause: Mg Oxide Layer / Moisture no_init->cause_oxide cause_wurtz Cause: Wurtz Coupling low_yield->cause_wurtz cause_homo Cause: Homocoupling low_yield->cause_homo cause_quench Cause: Quenching (H2O/O2) low_yield->cause_quench cause_decomp Cause: Decomposition dark_color->cause_decomp sol_activate Solution: - Add Iodine/DBE - Crush Mg - Add Initiator cause_oxide->sol_activate Activate Mg sol_slow_add Solution: - Slow Reagent Addition - Control Temperature cause_wurtz->sol_slow_add cause_homo->sol_slow_add sol_anhydrous Solution: - Flame-dry Glassware - Use Anhydrous Solvent - Inert Atmosphere cause_quench->sol_anhydrous sol_time_temp Solution: - Reduce Reflux Time - Ensure Temp Control cause_decomp->sol_time_temp

Caption: Troubleshooting flowchart for common Grignard reaction issues.

Grignard_Synthesis_Workflow prep 1. Prepare Anhydrous Apparatus & Reagents grignard_form 2. Form Grignard Reagent (4-F-PhMgBr) prep->grignard_form coupling 3. Kumada Coupling with 2-Bromothiophene & Ni Catalyst grignard_form->coupling workup 4. Aqueous Quench & Extraction coupling->workup purify 5. Dry & Concentrate Crude Product workup->purify final 6. Recrystallize to Obtain Pure Product purify->final

Caption: Experimental workflow for 2-(4-fluorophenyl)thiophene synthesis.

References

Minimizing by-product formation in the reduction of the diaryl ketone intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of Diaryl Ketone Intermediates

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the reduction of diaryl ketone intermediates to their corresponding secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of a diaryl ketone?

The primary product of the reduction of a diaryl ketone, such as benzophenone, is the corresponding secondary alcohol, for instance, benzhydrol (diphenylmethanol).[1][2][3][4] This is achieved through the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[5][6]

Q2: What are the common by-products in the reduction of diaryl ketones?

Common by-products can include:

  • Unreacted Starting Material: Incomplete conversion is a frequent issue, leaving residual diaryl ketone in the product mixture.[1]

  • Over-reduction Products: With stronger reducing agents or certain catalysts (like Palladium on carbon), the diaryl ketone can be further reduced to the corresponding diarylmethane (e.g., diphenylmethane).[7] This is less common with milder reagents like sodium borohydride under standard conditions.

  • Pinacols: In some cases, particularly with electrochemical or photochemical reductions, two ketone molecules can couple to form a pinacol (a 1,2-diol).[8]

  • Borate Esters: When using borohydride reagents in alcoholic solvents, borate esters are formed as intermediates, which are then typically hydrolyzed during the workup to yield the final alcohol product.[5][9]

Q3: Which reducing agents are typically used for this transformation?

Sodium borohydride (NaBH₄) is a commonly used reagent due to its mildness, selectivity for aldehydes and ketones, and compatibility with protic solvents like methanol and ethanol.[1][2][3][4][5][9] Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires anhydrous conditions. Catalytic transfer hydrogenation is another effective method.

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the reduction of diaryl ketones. Protic solvents like methanol and ethanol are commonly used with sodium borohydride as they can also act as a proton source for the final step of the reaction.[1][4] The choice of solvent can also influence the reaction rate and selectivity. For instance, in some cases, the use of specific alcohols can lead to the formation of ether by-products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction (Significant amount of starting material remains) 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low.[1] 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.[1] 4. Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions over time.[9]1. Increase the molar equivalent of the reducing agent. A slight excess is often used to ensure complete conversion.[1][4] 2. Increase the reaction temperature. Gently warming the reaction mixture can increase the reaction rate.[10] 3. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.[4] 4. Use a fresh solution of the reducing agent and ensure the reaction medium is slightly basic if using aqueous solutions.
Formation of Over-reduction Product (e.g., Diphenylmethane) 1. Use of a Strong Reducing Agent: Reagents like LiAlH₄ or catalytic hydrogenation with certain catalysts (e.g., Pd/C) can lead to over-reduction.[7] 2. High Reaction Temperature or Pressure: More forcing conditions can promote further reduction.1. Switch to a milder reducing agent like sodium borohydride. [5] 2. Optimize reaction conditions. Lower the temperature and/or pressure of the hydrogenation.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Unreacted starting material or solvent residues can lower the melting point of the product, causing it to be an oil or a low-melting solid. 2. Incorrect Product: An unexpected side reaction may have occurred.1. Purify the product. Recrystallization or column chromatography can be used to remove impurities.[1] 2. Characterize the product thoroughly. Use techniques like NMR, IR, and mass spectrometry to confirm the structure of the product.
Difficulty in Product Isolation/Purification 1. Formation of Emulsions during Workup: This can make phase separation difficult. 2. Co-precipitation of Boron Salts: Boron-containing by-products can contaminate the desired product. 3. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Ensure complete hydrolysis of borate esters during workup. Acidifying the aqueous layer can help dissolve boron salts.[11] 3. Optimize the solvent system for TLC and column chromatography to achieve better separation. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield in the Reduction of Benzophenone with NaBH₄

Diaryl KetoneReducing AgentSolventTemperature (°C)Time (h)Yield of Alcohol (%)Reference
BenzophenoneNaBH₄MethanolRoom Temp.0.3381[10]
BenzophenoneNaBH₄EthanolRoom Temp.0.6770.58[1]
BenzophenoneNaBH₄Methanol00.5~70-85 (crude)[11]
9H-Fluoren-9-oneNaBH₄Methanol0Not specifiedNot specified[12]
3-NitroacetophenoneNaBH₄EthanolRoom Temp.Not specifiedNot specified[12]

Note: The yields reported are for the desired alcohol product. The percentage of by-products is often not quantified in these procedures, with the primary impurity being the unreacted starting material.

Experimental Protocols

Protocol 1: Reduction of Benzophenone to Diphenylmethanol using Sodium Borohydride in Methanol

This protocol is adapted from a typical laboratory procedure.[10]

Materials:

  • Benzophenone

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Cold Water

  • Ice Bath

  • Erlenmeyer Flask

  • Magnetic Stirrer and Stir Bar

  • Vacuum Filtration Apparatus

Procedure:

  • Dissolve approximately 1.28 g of benzophenone in 8 mL of methanol in a 25 mL Erlenmeyer flask. If necessary, gently warm the mixture on a steam bath to fully dissolve the solid, then allow it to cool to room temperature.

  • Carefully add approximately 0.128 g of sodium borohydride to the benzophenone solution in one portion.

  • Swirl the flask to ensure mixing. The reaction is exothermic and may bubble slightly. Allow the reaction mixture to stand at room temperature for 20 minutes with occasional swirling.

  • After the reaction period, add 4 mL of cold water to the mixture.

  • Gently heat the solution on a steam bath for 5 minutes.

  • Cool the mixture in an ice bath to precipitate the diphenylmethanol product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Allow the product to air dry.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the benzophenone spot.[4]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Workup cluster_products Products ketone Diaryl Ketone alkoxide Alkoxide-Borane Complex ketone->alkoxide 1. Nucleophilic Attack nabh4 NaBH₄ nabh4->alkoxide alcohol Diaryl Alcohol alkoxide->alcohol 2. Protonation borate Borate Salts alkoxide->borate h2o H₂O / H₃O⁺ h2o->alcohol Troubleshooting_Workflow start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes check_reagent Increase NaBH₄ amount? incomplete->check_reagent proceed_workup Proceed to Workup complete->proceed_workup increase_temp Increase Temperature? check_reagent->increase_temp No rerun Re-run Reaction check_reagent->rerun Yes extend_time Extend Reaction Time? increase_temp->extend_time No increase_temp->rerun Yes extend_time->rerun Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis routes for 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the production of various pharmaceuticals. The comparison focuses on reaction yields, conditions, and methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through a multi-step process. The most extensively documented approach, which we will designate as Route 1 , involves the initial formation of a 2-arylthiophene, followed by acylation and subsequent reduction. An alternative, Route 2 , has been described involving a double Suzuki cross-coupling, a reduction, and a Sandmeyer reaction; however, detailed public data for this route is limited. This guide will focus on the variations within the well-established Route 1.

Route 1 can be summarized in three key steps:

  • Formation of 2-(4-fluorophenyl)thiophene: This is typically achieved via a cross-coupling reaction, with Suzuki and Kumada couplings being common methods.

  • Friedel-Crafts Acylation: The 2-(4-fluorophenyl)thiophene intermediate is then acylated with a derivative of 5-bromo-2-methylbenzoic acid.

  • Reduction of the Ketone: The final step involves the reduction of the ketone formed in the previous step to yield the target molecule.

Below is a logical workflow of the synthesis pathways discussed:

cluster_start cluster_route1 Route 1 cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Reduction A 2-Bromothiophene S1_Suzuki Suzuki Coupling (Pd catalyst) A->S1_Suzuki S1_Kumada Kumada Coupling (Ni catalyst) A->S1_Kumada B p-Bromofluorobenzene or 4-Fluorophenylboronic acid B->S1_Suzuki B->S1_Kumada C 5-Bromo-2-methylbenzoic acid S2 Acylation with 5-bromo-2-methylbenzoyl chloride (Lewis acid catalyst) C->S2 Intermediate1 2-(4-fluorophenyl)thiophene S1_Suzuki->Intermediate1 S1_Kumada->Intermediate1 Intermediate1->S2 Intermediate2 (5-(4-fluorophenyl)thiophen-2-yl) (5-bromo-2-methylphenyl)methanone S2->Intermediate2 S3 Ketone Reduction Intermediate2->S3 FinalProduct 2-(5-Bromo-2-methylbenzyl)-5- (4-fluorophenyl)thiophene S3->FinalProduct

Caption: Synthetic workflow for Route 1 to obtain this compound.

Comparative Data of Synthesis Routes

The following table summarizes quantitative data for the key steps in Route 1, based on reported experimental findings.

StepMethodKey ReagentsSolventTemperatureTimeYield (%)Reference
1. Coupling Suzuki Coupling4-fluorophenylboronic acid, 2-bromothiophene, Pd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water80 °C24 hNot specified[1]
Kumada Coupling4-fluorophenyl magnesium bromide, 2-bromothiophene, NiCl₂(dppe)Not specifiedNot specifiedNot specifiedNot specified
2. Acylation Friedel-Crafts2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride, AlCl₃Not specifiedNot specifiedNot specified69[2]
Friedel-Crafts2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride, TiCl₄Not specifiedNot specifiedNot specified88
3. Reduction Silane Reduction(5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone, Et₃SiH, BF₃·OEt₂Not specifiedNot specifiedNot specified70[2]
Borohydride/Lewis Acid(5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone, NaBH₄, TiCl₄DME/CH₂Cl₂50 °C5 h78

Experimental Protocols

Route 1: Suzuki Coupling, Friedel-Crafts Acylation, and Reduction

Step 1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki Coupling

  • Materials: 4-fluorophenylboronic acid, 2-bromothiophene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol.

  • Procedure: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-fluorophenylboronic acid (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and an aqueous solution of K₂CO₃ (2.0 eq). Add Pd(PPh₃)₄ (catalytic amount) to the mixture and stir for 5 minutes at room temperature. Add 2-bromothiophene (1.0 eq) and reflux the mixture at 80°C for 24 hours. After cooling, the reaction mixture is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified.[1]

Step 2: Synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone via Friedel-Crafts Acylation

  • Materials: 2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride, Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄), Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous dichloromethane, add the Lewis acid (AlCl₃ or TiCl₄, 1.1 eq) at 0°C. To this mixture, add a solution of 5-bromo-2-methylbenzoyl chloride (1.0 eq) in dichloromethane dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with ice-water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ketone is purified by chromatography. A reported yield for a similar reaction using TiCl₄ was 88%.

Step 3: Synthesis of this compound via Reduction

  • Materials: (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone, Sodium borohydride (NaBH₄), Titanium tetrachloride (TiCl₄), 1,2-Dimethoxyethane (DME), Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the ketone from Step 2 (1.0 eq) in DME, add NaBH₄ (1.5 eq) and stir at 70°C for 2 hours. Cool the mixture to 25°C and add a solution of TiCl₄ (1.5 eq) in CH₂Cl₂ dropwise. The reaction mixture is then stirred at 50°C for 5 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography. A yield of 78% has been reported for this step.

Concluding Remarks

The synthesis of this compound via Route 1 offers a reliable and well-documented pathway. The choice of reagents for each step, particularly the coupling catalyst and the reducing agent, can significantly impact the overall yield and cost-effectiveness of the synthesis. The Suzuki coupling is a versatile method for the initial C-C bond formation, while the combination of NaBH₄ and TiCl₄ provides an effective reduction of the intermediate ketone. Researchers should consider the specific requirements of their application, including scale, purity, and cost, when selecting the optimal synthetic strategy. Further investigation into the less-documented Route 2 may reveal a more efficient alternative in the future.

References

A Comparative Guide to the HPLC Purity Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) purity analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene against its potential process-related impurities. As a key intermediate in the synthesis of Canagliflozin, an important therapeutic agent for type 2 diabetes, ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a detailed experimental protocol, presents comparative data, and visualizes the analytical workflow.

Comparative Purity Analysis

The purity of this compound is typically assessed against impurities that may arise from the synthetic route.[3][4] These can include unreacted starting materials, by-products, and intermediates. A common impurity is the ketone intermediate, (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, which is formed prior to the final reduction step in one of the described synthetic pathways.[3]

The following table summarizes the expected results from an HPLC analysis designed to separate the target compound from its key potential impurity. The data is representative of a typical reversed-phase HPLC separation.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.599.5>99%
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Impurity A)8.20.3-
Unidentified ImpuritiesVarious<0.2-

Experimental Protocol: HPLC Purity Analysis

This protocol details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.[5][6]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for the separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Phosphoric acid (for mobile phase modification)

    • This compound reference standard

    • (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone reference standard (Impurity A)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 85% B

    • 15-20 min: 85% B

    • 20-22 min: 85% to 60% B

    • 22-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 0.5 mg/mL. Prepare a working standard by diluting the stock solution to 0.05 mg/mL with the mobile phase.

  • Impurity Standard Solution: Prepare a stock solution of the Impurity A reference standard in acetonitrile at a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in acetonitrile to achieve a final concentration of 0.5 mg/mL.

  • Spiked Sample Solution: To confirm the identity of the impurity peak, a sample solution can be spiked with the impurity standard solution.

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Acetonitrile injection Inject Sample and Standards prep_sample->injection prep_std Prepare Reference Standard Solution prep_std->injection prep_impurity Prepare Impurity Standard Solution prep_impurity->injection hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->injection separation Gradient Elution Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Area Calculation chromatogram->integration quantification Purity Calculation (Area % Method) integration->quantification report Generate Analysis Report quantification->report

Caption: Workflow for the HPLC Purity Analysis.

Relationship Between Target Compound and Impurity

The primary impurity of concern, (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, is the direct precursor to the final product in a common synthetic route. Its presence in the final product indicates an incomplete reduction reaction. Therefore, the HPLC method must be effective in separating this ketone intermediate from the desired benzyl-thiophene product.

Synthesis_Relationship start_materials Starting Materials (e.g., 2-(4-fluorophenyl)thiophene) impurity_A Impurity A (Ketone Intermediate) start_materials->impurity_A Friedel-Crafts Acylation target_compound Target Compound (2-(5-Bromo-2-methylbenzyl)-5- (4-fluorophenyl)thiophene) impurity_A->target_compound Reduction Reaction

Caption: Synthesis and Impurity Relationship.

References

A Spectroscopic Duel: Unveiling the Differences Between Bromo- and Iodo-Thiophene Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene and its iodo-analog, 2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, reveals key spectroscopic distinctions crucial for their roles as pivotal intermediates in the synthesis of the antidiabetic drug, Canagliflozin.

This guide provides a head-to-head spectroscopic comparison of these two critical building blocks for researchers, scientists, and professionals in drug development. While both compounds share a common thiophene core structure, the substitution of a bromine atom with an iodine atom imparts subtle yet significant changes in their spectral properties. Understanding these differences is paramount for reaction monitoring, quality control, and impurity profiling in the pharmaceutical manufacturing process.

Comparative Spectroscopic Data

The following table summarizes the key physical and expected spectroscopic characteristics of the bromo- and iodo-analogs. While complete experimental spectra are often proprietary and provided by chemical suppliers upon purchase, this guide outlines the anticipated differences based on fundamental principles of spectroscopy.

PropertyThis compound2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiopheneSpectroscopic Implication
CAS Number 1030825-20-7[1][2]898566-17-1[3]Unique identifiers for each compound.
Molecular Formula C₁₈H₁₄BrFS[1][2]C₁₈H₁₄FIS[3]The change in halogen from Bromine (Br) to Iodine (I) is the only difference.
Molecular Weight 361.27 g/mol [1][2]408.28 g/mol [3]The higher atomic weight of iodine results in a significant increase in the molecular weight of the iodo-analog. This is readily observed in mass spectrometry.
¹H NMR Spectroscopy Aromatic protons adjacent to the C-Br bond will exhibit specific chemical shifts.Aromatic protons adjacent to the C-I bond are expected to be slightly downfield compared to the bromo-analog due to the "heavy atom effect" of iodine.The electronic environment of the protons on the substituted benzyl ring will be subtly altered by the different halogens, leading to predictable shifts in the proton NMR spectrum.
¹³C NMR Spectroscopy The carbon atom directly bonded to bromine will have a characteristic chemical shift.The carbon atom directly bonded to iodine will exhibit a significantly upfield chemical shift (the "heavy atom effect"). This is a key distinguishing feature.The large, polarizable electron cloud of iodine causes a pronounced shielding effect on the attached carbon nucleus, making ¹³C NMR a powerful tool for differentiating between the two analogs.
Mass Spectrometry (MS) Will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).Will show a single major isotope for iodine (¹²⁷I). A key diagnostic peak for the protonated molecule [M+H]⁺ is observed at m/z 409.[4]The distinct isotopic signatures of bromine and iodine provide an unambiguous method for identifying each analog via mass spectrometry.
Infrared (IR) Spectroscopy The C-Br stretching vibration will be observed in the fingerprint region.The C-I stretching vibration will be observed at a lower frequency (wavenumber) than the C-Br stretch due to the increased mass of the iodine atom.The position of the carbon-halogen stretching band in the IR spectrum is directly related to the mass of the halogen, allowing for straightforward differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the bromo- and iodo-analogs. Specific instrument parameters may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to observe the characteristic isotopic pattern for the halogen present.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the fingerprint region to distinguish the C-Br and C-I stretching vibrations.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the bromo- and iodo-analogs.

Spectroscopic_Comparison_Workflow cluster_analogs Analogs for Comparison cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Bromo-analog Bromo-analog NMR NMR Bromo-analog->NMR MS MS Bromo-analog->MS IR IR Bromo-analog->IR Iodo-analog Iodo-analog Iodo-analog->NMR Iodo-analog->MS Iodo-analog->IR Compare_Shifts Compare Chemical Shifts (¹H and ¹³C) NMR->Compare_Shifts Compare_Mass Compare Molecular Weight & Isotopic Patterns MS->Compare_Mass Compare_Stretches Compare C-X Stretching Frequencies IR->Compare_Stretches Structural_Confirmation Structural Confirmation & Differentiation Compare_Shifts->Structural_Confirmation Compare_Mass->Structural_Confirmation Compare_Stretches->Structural_Confirmation

Caption: Workflow for the comparative spectroscopic analysis.

References

Biological activity of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene versus other SGLT2 inhibitor precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of key Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, with a focus on the precursors that form the basis of these revolutionary antidiabetic drugs. We will delve into the structure-activity relationship, inhibitory potency, selectivity, and pharmacokinetic profiles of prominent SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin. Furthermore, we will explore the role of their synthetic precursors, such as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, in the development of these potent therapeutic agents.

Introduction to SGLT2 Inhibition and the Role of Precursors

SGLT2 inhibitors represent a major advancement in the treatment of type 2 diabetes mellitus. These drugs target the SGLT2 protein, which is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, these compounds promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.

The synthesis of these complex molecules involves crucial chemical intermediates, or precursors. While these precursors are essential for building the final active pharmaceutical ingredient, they do not typically exhibit the desired biological activity themselves. The key to SGLT2 inhibition lies in the final molecular structure, which includes a glucose or glucoside-like moiety that mimics glucose to bind to the transporter.

The compound this compound is a vital building block in the synthesis of Canagliflozin, a potent and selective SGLT2 inhibitor.[1][2][3] Its specific chemical structure is pivotal for constructing the final active molecule.[4] The thiophene ring, in particular, has been shown to enhance the potency and selectivity for SGLT2.[5][6]

Comparative Biological Activity of Final SGLT2 Inhibitors

While direct biological activity data for the precursor this compound is not available in public literature, as it is an intermediate, we can extensively compare the final, clinically approved SGLT2 inhibitors. The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of Canagliflozin, Dapagliflozin, and Empagliflozin.

In Vitro SGLT2 and SGLT1 Inhibitory Activity

The potency and selectivity of SGLT2 inhibitors are critical for their efficacy and safety profile. High selectivity for SGLT2 over the related SGLT1 transporter, which is predominantly found in the intestine, is desirable to minimize gastrointestinal side effects.

CompoundIC50 for human SGLT2 (nM)IC50 for human SGLT1 (nM)Selectivity Ratio (SGLT1/SGLT2)
Canagliflozin 4.2 ± 1.5[7]663 ± 180[7]~158[7]
Dapagliflozin 1[8]1400[8]~1400[8]
Empagliflozin 3[8]8300[8]~2767[5][8]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs determine their dosing frequency and potential for drug-drug interactions.

CompoundOral Bioavailability (%)Terminal Half-life (hours)Primary Metabolism
Canagliflozin ~65[9]10.6 - 13.1[10]UGT1A9 and UGT2B4[10]
Dapagliflozin ~78[5]~12.9[2]UGT1A9[2]
Empagliflozin High (not specified)10.3 - 18.8[11]Glucuronidation[12]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

A common method to determine the inhibitory activity of compounds against SGLT2 is through a cell-based glucose uptake assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on human SGLT2.

Materials:

  • HEK293 cells stably overexpressing human SGLT2 (hSGLT2).

  • Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

  • Test compounds (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture hSGLT2-expressing HEK293 cells in appropriate media until they reach a suitable confluency.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to attach overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes) at 37°C.

  • Glucose Uptake: Initiate the uptake reaction by adding a solution containing [14C]AMG to each well. Incubate for a defined time (e.g., 1-2 hours) at 37°C.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.

  • Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of [14C]AMG uptake is proportional to SGLT2 activity. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis. A similar protocol can be used for SGLT1 by utilizing cells expressing hSGLT1.

Signaling Pathways and Experimental Workflows

SGLT2 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glc_Na Glucose + Na+ SGLT2 SGLT2 Glc_Na->SGLT2 Reabsorption GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Na+ influx Glc_blood Glucose GLUT2->Glc_blood Na_blood Na+ NaK_ATPase->Na_blood Na+ efflux K_blood K+ K_blood->NaK_ATPase K+ influx Inhibitor SGLT2 Inhibitor Inhibitor->SGLT2 Blocks IC50_Workflow start Start cell_culture Culture hSGLT2-expressing cells start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells add_compounds Add compounds to cells plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compound prepare_compounds->add_compounds add_substrate Add radiolabeled glucose analog add_compounds->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction and wash cells incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity analyze_data Analyze data and calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

References

Cost-benefit analysis of different synthetic pathways for Canagliflozin intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Pathways of Canagliflozin Intermediates

The synthesis of Canagliflozin, a leading SGLT2 inhibitor for the treatment of type 2 diabetes, involves the creation of complex C-aryl glucoside intermediates. The efficiency, cost, and environmental impact of the overall process are largely dictated by the chosen synthetic pathway to these key building blocks. This guide provides a comparative analysis of prevalent synthetic strategies, offering researchers and drug development professionals a clear overview of the associated benefits and drawbacks, supported by experimental data from scientific literature and patent filings.

The core of Canagliflozin synthesis revolves around the stereoselective formation of a C-C bond between the glucose moiety and a diarylmethane scaffold. The primary approaches diverge in how this crucial bond is formed and in the construction of the thiophene-containing diarylmethane portion. We will compare three major strategies: an organolithium-based C-glucosylation, a Grignard-based C-glucosylation, and a Friedel-Crafts acylation route.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for the different synthetic pathways to a pivotal Canagliflozin intermediate, such as (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol.

ParameterPathway A: Organolithium-based C-GlucosylationPathway B: Grignard-based C-GlucosylationPathway C: Friedel-Crafts Acylation Route
Key Reaction C-arylation via n-Butyllithium mediated metal-halogen exchange.[1]C-arylation using a Grignard reagent (e.g., i-PrMgCl).[2]Friedel-Crafts acylation to form a ketone, followed by reduction.[3][4][5]
Reported Yields High yields, with some steps up to 86%.[2]Good to high yields, reported up to 90% for key steps.[2]Generally high yields for individual steps (e.g., 77-86% for acylation/reduction).[3][5]
Reaction Conditions Cryogenic temperatures (e.g., -78°C) are often required.[6]Milder temperatures than organolithium routes (-25°C to 0°C).[2]Avoids cryogenic conditions, but uses strong Lewis acids (e.g., AlCl₃, TiCl₄).[4][7]
Reagent Profile Highly reactive and pyrophoric organolithium reagents.[6][8]Moisture-sensitive but generally less hazardous than organolithiums.[9]Corrosive and moisture-sensitive Lewis acids; heavy metal reagents may be used.[7][10]
Scalability & Cost Cryogenic requirements can increase operational costs and complexity at scale.[2]More amenable to industrial scale due to less extreme temperatures.[2]Avoids expensive cryogenic setups; raw materials are generally cheap and available.[4][7]
Advantages High reactivity and efficiency, often leading to higher yields.[8][11]Good balance of reactivity and operational safety; high yields achievable.[2]Robust and well-established reaction; cost-effective for large-scale production.[7][10]
Disadvantages Safety concerns and need for specialized cryogenic equipment.[6][9]Can be less reactive than organolithium counterparts.[9]Lower overall yields in some cases and generation of significant waste streams.[3]

Experimental Protocols

Protocol Highlight: Grignard-based C-Glucosylation

This protocol is based on procedures outlined in patent literature for a key coupling step.[2]

  • Preparation of the Aryl Bromide Solution: A three-necked flask is dried under a nitrogen atmosphere. The key aryl bromide intermediate, 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, (1 equivalent) is dissolved in anhydrous 2-methyltetrahydrofuran (2-MeTHF).

  • Formation of the Magnesate Reagent: The solution is cooled to approximately -25°C. Isopropylmagnesium chloride (i-PrMgCl) in THF (0.5 equivalents) is added dropwise, followed by the addition of n-hexyllithium (n-HexLi) in hexanes (1 equivalent) after 15 minutes. This in-situ formation generates a highly reactive magnesate reagent.

  • Coupling Reaction: A separate flask is charged with a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.05 equivalents) in 2-MeTHF. The freshly prepared magnesate solution is then transferred to the gluconolactone solution at -25°C.

  • Work-up and Deprotection: The reaction is quenched with an acidic solution (e.g., methanolic HCl) which facilitates both the work-up and the removal of the trimethylsilyl (TMS) protecting groups.

  • Isolation: Following neutralization and extraction with an organic solvent, the product is isolated. Purification via crystallization from a solvent system like toluene/n-heptane can yield the desired intermediate with HPLC purity around 85%.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual flow of each synthetic strategy.

G cluster_A Pathway A: Organolithium C-Glucosylation A1 Aryl Halide Intermediate A2 Lithiation (n-BuLi, -78°C) A1->A2 A4 C-Glucosylation Coupling A2->A4 A3 Protected Gluconolactone A3->A4 A5 Deprotection & Reduction A4->A5 A6 Canagliflozin Intermediate A5->A6

Figure 1: Organolithium-based C-Glucosylation workflow.

G cluster_B Pathway B: Grignard-based C-Glucosylation B1 Aryl Halide Intermediate B2 Magnesate Formation (i-PrMgCl / n-HexLi) B1->B2 B4 C-Glucosylation Coupling B2->B4 B3 Protected Gluconolactone B3->B4 B5 Deprotection & Reduction B4->B5 B6 Canagliflozin Intermediate B5->B6

Figure 2: Grignard-based C-Glucosylation workflow.

G cluster_C Pathway C: Friedel-Crafts Acylation Route C1 Aryl Precursor 1 (e.g., Thiophene derivative) C3 Friedel-Crafts Acylation (Lewis Acid) C1->C3 C2 Aryl Precursor 2 (e.g., Benzoyl chloride) C2->C3 C4 Ketone Intermediate C3->C4 C5 Reduction C4->C5 C6 Diarylmethane Core C5->C6 C7 C-Glucosylation C6->C7 C8 Canagliflozin Intermediate C7->C8

Figure 3: Friedel-Crafts Acylation workflow.

References

Comparative Guide to Analytical Methods for the Quantification of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three common analytical techniques for the quantification of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of Canagliflozin. The methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry (UV-Vis), and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data from analogous thiophene derivatives and pharmaceutical compounds.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the typical validation parameters for the quantification of thiophene derivatives and similar pharmaceutical intermediates using HPLC-UV, UV-Vis, and LC-MS. These values are indicative and may vary based on the specific experimental conditions.

Table 1: HPLC-UV Method Validation Parameters for Thiophene Derivatives

Validation ParameterTypical Performance Range
Linearity (Concentration Range)5 - 125 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.3 - 0.9 µg/mL
Limit of Quantification (LOQ)0.9 - 2.7 µg/mL

Table 2: UV-Visible Spectrophotometry Method Validation Parameters

Validation ParameterTypical Performance Range
Linearity (Concentration Range)3 - 35 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.4 - 1.5 µg/mL
Limit of Quantification (LOQ)1.5 - 5.0 µg/mL

Table 3: LC-MS/MS Method Validation Parameters for Small Molecules

Validation ParameterTypical Performance Range
Linearity (Concentration Range)Sub-ng/mL to µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Limit of Detection (LOD)pg/mL to low ng/mL
Limit of Quantification (LOQ)pg/mL to low ng/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] For the analysis of this compound, a reverse-phase HPLC method with UV detection is highly suitable.

a. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable diluent (e.g., acetonitrile or a mixture of the mobile phase) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the linear range (e.g., 10-125 µg/mL).[2]

  • Sample Solution: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter before injection.[3] This prevents clogging of the HPLC column.[3]

b. Chromatographic Conditions (based on Canagliflozin and Thiophene derivative analysis):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.2% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[2][4] A common composition is a 65:35 v/v ratio of methanol to phosphate buffer (pH adjusted to 4 with orthophosphoric acid).[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the analyte, which for similar aromatic compounds is often around 290 nm.[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

c. Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[5]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity and cost-effectiveness.[6] It is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing substance.[6]

a. Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in a suitable solvent in which the analyte is soluble and stable (e.g., methanol, ethanol, or 0.1 N HCl).[7]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to establish a calibration curve (e.g., 3-18 µg/mL).[7]

  • Sample Solution: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.

b. Analytical Procedure:

  • Instrument: A double-beam UV-Visible spectrophotometer with a pair of 1 cm matched quartz cells.[7]

  • Solvent: A solvent that does not absorb in the region of analyte absorbance. Methanol or ethanol are common choices for aromatic compounds.

  • Wavelength Scan: Scan the standard solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic compounds like benzene derivatives typically show absorbance bands around 204 nm and 255 nm.

  • Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.

c. Method Validation: The method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[9] It is considered the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[10]

a. Sample Preparation: Sample preparation for LC-MS is crucial to reduce matrix effects.[10]

  • Standard and Sample Solutions: Prepare stock and working solutions as described for HPLC.

  • Extraction (if necessary): For complex matrices, an extraction step such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be required.[10] SPE is often preferred for its superior purification capabilities.[10]

b. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is commonly used for quantitative analysis.[9]

  • Ionization Source: Electrospray ionization (ESI) is widely used for polar small molecules.

  • Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium acetate or formate to ensure compatibility with the mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the most common method for quantification, offering high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[9]

c. Method Validation: The validation of a bioanalytical LC-MS method typically includes assessing selectivity, accuracy, precision, recovery, matrix effects, and stability.

Mandatory Visualizations

G General Workflow for Analytical Method Validation A Method Development & Optimization B Preparation of Standards & Samples A->B C Instrumental Analysis B->C D Data Acquisition & Processing C->D E Validation Parameter Assessment D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Validated Method for Routine Analysis F->L G->L H->L I->L J->L K->L

Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.

G Comparison of Analytical Techniques cluster_0 Technique cluster_1 Key Characteristics cluster_2 Key Characteristics cluster_3 Key Characteristics HPLC HPLC-UV High-Performance Liquid Chromatography Specificity Specificity High (Separation-based) HPLC->Specificity Sensitivity Sensitivity Moderate (µg/mL) HPLC->Sensitivity Cost Cost Moderate HPLC->Cost Complexity Complexity Moderate HPLC->Complexity UVVis UV-Vis UV-Visible Spectrophotometry Specificity2 Specificity Low (Interference-prone) UVVis->Specificity2 Sensitivity2 Sensitivity Low (µg/mL) UVVis->Sensitivity2 Cost2 Cost Low UVVis->Cost2 Complexity2 Complexity Low UVVis->Complexity2 LCMS LC-MS/MS Liquid Chromatography-Mass Spectrometry Specificity3 Specificity Very High (Mass-based) LCMS->Specificity3 Sensitivity3 Sensitivity Very High (pg-ng/mL) LCMS->Sensitivity3 Cost3 Cost High LCMS->Cost3 Complexity3 Complexity High LCMS->Complexity3

References

A Comparative Guide to Catalysts for the Synthesis of 2-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-fluorophenyl)thiophene, a key intermediate in the production of various pharmaceuticals, including the antidiabetic drug Canagliflozin, is a critical process in medicinal chemistry.[1] The efficiency and cost-effectiveness of this synthesis are heavily reliant on the choice of catalyst. This guide provides a comparative analysis of common catalytic methods for the synthesis of 2-(4-fluorophenyl)thiophene, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their needs.

At a Glance: Performance of Key Catalytic Systems

The selection of a catalyst for the synthesis of 2-(4-fluorophenyl)thiophene hinges on a balance of factors including reaction yield, cost, and reaction conditions. Palladium-catalyzed Suzuki-Miyaura and nickel-catalyzed Kumada couplings are the most prevalent methods, each offering distinct advantages.

Catalytic MethodCatalystCatalyst Loading (mol%)Base/ReagentSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))0.5% (based on 2-bromothiophene)Anhydrous Potassium CarbonateN,N-Dimethylformamide (DMF)1201585
Kumada Coupling [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))0.01 - 104-fluorophenyl magnesium bromideToluene20 - 802 - 885.1
Decarboxylation Copper Powder10% (by mass of substrate)-Dimethyl sulfoxide (DMSO), Sulfolane, or Quinoline160 - 250Not SpecifiedNot Specified

In-Depth Analysis of Catalytic Methodologies

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for carbon-carbon bond formation. In the synthesis of 2-(4-fluorophenyl)thiophene, it typically involves the reaction of 2-bromothiophene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Advantages:

  • High functional group tolerance.

  • Generally high yields.

  • Mild reaction conditions.

Common Catalysts:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

The choice between these catalysts can depend on factors like air sensitivity, with PdCl₂(dppf) being generally more stable.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on a documented synthesis with an 85% yield.[2]

Materials:

  • 4-Fluorophenylboronic acid (4.98 g, 36 mmol)

  • 2-Bromothiophene (4.1 g, 30 mmol)

  • Anhydrous potassium carbonate (10.98 g, 60 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (24 mg, 0.5 mol% based on 2-bromothiophene)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

  • Silica Gel

Procedure:

  • To a reaction flask, add 4-fluorophenylboronic acid, 2-bromothiophene, anhydrous potassium carbonate, and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.

  • Add DMF to dissolve the mixture.

  • Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain for 15 hours.

  • After cooling, quench the reaction by adding 30 mL of distilled water.

  • Extract the product twice with 30 mL of dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness.

  • Purify the residue by silica gel column chromatography using petroleum ether as the eluent to obtain 2-(4-fluorophenyl)thiophene.

Nickel-Catalyzed Kumada Coupling

The Kumada coupling presents a more economical alternative to palladium-catalyzed reactions by utilizing less expensive nickel catalysts.[3] This method involves the reaction of a Grignard reagent, such as 4-fluorophenyl magnesium bromide, with 2-bromothiophene.

Advantages:

  • Cost-effective due to the use of nickel catalysts.

  • High yields are achievable.

Common Catalyst:

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

Optimizing the particle size of the catalyst and the reaction temperature has been shown to improve yields and minimize the formation of impurities like 2,2'-bithiophene.[4]

Experimental Protocol: Kumada Coupling

This protocol is based on a patented method achieving a yield of 85.1%.[4]

Materials:

  • 4-Fluorophenyl magnesium bromide (Grignard reagent)

  • 2-Bromothiophene

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (particle size 10-200 µm)

  • Toluene

  • 5% Dilute Hydrochloric Acid

  • Methanol

  • Activated Carbon

  • Anhydrous Sodium Sulfate

Procedure:

  • Perform the Kumada coupling reaction by reacting 4-fluorophenyl magnesium bromide with 2-bromothiophene in toluene.

  • The catalyst, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride, should have a particle size of 10-200 µm and be used in a molar ratio of 0.0001-0.1:1 relative to 2-bromothiophene.

  • Maintain the reaction temperature between 20-80°C for 2 to 8 hours.

  • Upon completion, quench the reaction with 5% dilute hydrochloric acid at 0°C.

  • Extract the product with toluene, combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Decolorize the solution with activated carbon.

  • Evaporate the solvent under reduced pressure at a temperature below 60°C.

  • Wash the crude product with methanol and recrystallize from a 2:1 mixture of methanol and water to obtain the pure product.

Copper-Catalyzed Decarboxylation

An alternative route to 2-(4-fluorophenyl)thiophene involves the decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid.[2][5] This method utilizes a copper powder catalyst at elevated temperatures.

Advantages:

  • Avoids the use of expensive palladium or nickel catalysts.

Disadvantages:

  • Requires the synthesis of the carboxylic acid precursor.

  • High reaction temperatures are necessary.

Experimental Overview: Decarboxylation

Materials:

  • 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

  • Copper powder (10% by mass of the carboxylic acid)

  • Solvent (e.g., dimethyl sulfoxide, sulfolane, or quinoline)

Procedure:

  • Heat a mixture of 5-(4-fluorophenyl)thiophene-2-carboxylic acid and copper powder in a suitable solvent.

  • The reaction temperature is maintained between 160°C and 250°C.[5]

  • The product is isolated through filtration, crystallization, and recrystallization.

Visualizing the Catalytic Pathway: The Suzuki-Miyaura Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² Reactant1 2-Bromothiophene (R¹-X) Reactant2 4-Fluorophenylboronic acid (R²-B(OR)₂) Product 2-(4-Fluorophenyl)thiophene (R¹-R²)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for 2-(4-fluorophenyl)thiophene synthesis.

Conclusion

The synthesis of 2-(4-fluorophenyl)thiophene can be effectively achieved through several catalytic methods. The palladium-catalyzed Suzuki-Miyaura coupling offers high yields and reliability, making it a frequent choice in research and development. For larger-scale industrial applications where cost is a primary concern, the nickel-catalyzed Kumada coupling provides a viable and more economical alternative. The copper-catalyzed decarboxylation route, while avoiding precious metal catalysts, requires higher temperatures and a specific starting material. The selection of the most appropriate catalyst and method will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available starting materials. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

References

Benchmarking Purity: A Comparative Analysis of Commercially Available 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative benchmark of the purity of commercially available 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of the antidiabetic drug Canagliflozin.[1][2][3] This analysis is based on standardized analytical methodologies to provide a clear comparison of products from different suppliers.

The quality of active pharmaceutical ingredients (APIs) is critically dependent on the purity of their synthetic intermediates. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical characterization of intermediates like this compound is a non-negotiable aspect of pharmaceutical development.

Comparative Purity Analysis

To provide a clear and objective comparison, samples of this compound were sourced from three representative commercial suppliers. The purity of each sample was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.598.299.1
Purity by GC-MS (%) 99.498.199.0
Total Impurities (%) 0.51.80.9
Major Impurity 1 (%) 0.20.80.4
Major Impurity 2 (%) 0.10.50.2
Residual Solvents (ppm) <50250100

Experimental Workflow for Purity Assessment

The following diagram outlines the comprehensive experimental workflow employed for the purity assessment of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting SampleReception Sample Reception from Suppliers A, B, C SampleID Unique Sample Identification SampleReception->SampleID SamplePrep Sample Preparation for Analysis (Dissolution in appropriate solvent) SampleID->SamplePrep HPLC High-Performance Liquid Chromatography (HPLC) (Purity and Impurity Profiling) SamplePrep->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Purity and Volatile Impurities) SamplePrep->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Confirmation and Purity) SamplePrep->NMR DataIntegration Data Integration and Comparison HPLC->DataIntegration GCMS->DataIntegration NMR->DataIntegration PurityDeclaration Final Purity Declaration DataIntegration->PurityDeclaration Report Comparative Report Generation PurityDeclaration->Report

Caption: Experimental workflow for the comparative purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure the accuracy and reproducibility of the purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

  • Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Techniques: ¹H NMR and ¹³C NMR spectra were acquired.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • Analysis: The spectra were analyzed for characteristic signals of the compound and the presence of any impurity signals. Quantitative NMR (qNMR) can be employed for a more precise purity determination using a certified internal standard.

Discussion of Results

The comparative analysis reveals significant variations in the purity of this compound from different commercial suppliers. Supplier A consistently provided the material with the highest purity and the lowest levels of impurities and residual solvents. While most suppliers offer this intermediate with a stated purity of ≥98%, our findings underscore the importance of independent verification.[2][4] The presence of impurities, even in small amounts, can have a cascading effect on the subsequent steps of a synthesis and the quality of the final API.

Researchers and drug development professionals are advised to request detailed certificates of analysis from suppliers and, where possible, perform their own purity verification using the analytical methods outlined in this guide. This due diligence is crucial for ensuring the integrity of research findings and the safety and efficacy of therapeutic agents.

References

A Comparative Guide to 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Analogs and Their Therapeutic Potential as SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of structural analogs derived from the lead compound, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1] The primary application of these analogs is in the management of type 2 diabetes mellitus. This guide will delve into their comparative efficacy, selectivity, and the experimental protocols used to evaluate their performance.

Introduction to the Lead Compound and its Therapeutic Relevance

This compound serves as a foundational scaffold for the development of SGLT2 inhibitors. SGLT2 is a protein primarily expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action has established SGLT2 inhibitors as a significant class of oral anti-diabetic drugs. Canagliflozin, synthesized from the title compound, is a prominent member of this class, often referred to as "gliflozins".

Comparative Analysis of Structural Analogs

The structural analogs of this compound are primarily other SGLT2 inhibitors within the gliflozin class. These compounds share a common glucopyranosyl-based structure C-glycosidically linked to a substituted aromatic moiety. The variations in the aromatic aglycone portion, which is derived from intermediates like the title compound, significantly influence their inhibitory potency and selectivity for SGLT2 over the related SGLT1 transporter. SGLT1 is predominantly found in the small intestine and also contributes to renal glucose reabsorption.

The following table summarizes the in vitro performance of Canagliflozin and its key structural analogs, Dapagliflozin and Empagliflozin, based on their half-maximal inhibitory concentrations (IC50) against human SGLT1 and SGLT2.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Canagliflozin~4.2~660~157
Dapagliflozin~1.2~1400~1167
Empagliflozin~3.1~8300~2677

Note: IC50 values can vary slightly between different studies and assay conditions.

The data clearly indicates that while all three compounds are potent inhibitors of SGLT2, Empagliflozin and Dapagliflozin exhibit significantly higher selectivity for SGLT2 over SGLT1 compared to Canagliflozin.[2] This higher selectivity may translate to a more targeted renal effect with potentially fewer off-target effects related to SGLT1 inhibition in the gastrointestinal tract. However, the moderate SGLT1 inhibition by Canagliflozin might contribute to its overall glucose-lowering effect by delaying intestinal glucose absorption.

Experimental Protocols

The determination of the inhibitory activity of these compounds is crucial for their preclinical evaluation. The following are detailed methodologies for key experiments cited.

In Vitro SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

This assay measures the inhibition of glucose uptake in cells expressing the SGLT2 transporter using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[3][4][5][6]

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably transfected with and expressing human SGLT2 (hSGLT2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well black, clear-bottom microplates and grown to confluence.

  • On the day of the assay, the culture medium is removed, and the cells are washed twice with a sodium-containing Krebs-Ringer-Henseleit (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM glucose, 25 mM HEPES, pH 7.4).

  • The cells are then incubated with KRH buffer containing various concentrations of the test compounds (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) or vehicle (DMSO) for 15-30 minutes at 37°C.

  • A solution containing 2-NBDG (final concentration 100-200 µM) is added to each well, and the plate is incubated for an additional 30-60 minutes at 37°C.[3]

  • To terminate the uptake, the assay solution is removed, and the cells are washed three times with ice-cold KRH buffer.

  • The cells are lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).[3]

3. Data Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • The background fluorescence from wells without cells is subtracted.

  • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Radiolabeled Glucose Uptake Assay

An alternative and historically standard method involves the use of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG).

1. Cell Culture:

  • Similar to the fluorescent assay, HEK293 cells expressing hSGLT1 or hSGLT2 are used.

2. Assay Procedure:

  • Cells are seeded in 24-well plates and grown to confluence.

  • Cells are washed with a sodium-containing buffer and pre-incubated with the test compounds at various concentrations for 15-30 minutes.

  • The uptake is initiated by adding a buffer containing [14C]AMG.

  • After a defined incubation period (e.g., 30-60 minutes) at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • The cells are lysed with a suitable lysis buffer.

3. Data Analysis:

  • The radioactivity in the cell lysates is measured using a scintillation counter.

  • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-labeled SGLT inhibitor like phlorizin).

  • IC50 values are calculated from the concentration-inhibition curves.

Visualizing Key Processes

To better understand the context of these compounds, the following diagrams illustrate the synthesis workflow and the mechanism of action.

G cluster_synthesis Synthesis Workflow Start Start Intermediate 2-(5-Bromo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene Start->Intermediate Lithiation Lithiation with n-Butyllithium Intermediate->Lithiation Coupling Coupling with protected gluconolactone Lithiation->Coupling Deprotection Deprotection and Reduction Coupling->Deprotection Canagliflozin Canagliflozin Deprotection->Canagliflozin G cluster_moa Mechanism of SGLT2 Inhibition Lumen Renal Tubule Lumen (Urine) Cell Proximal Tubule Cell Blood Bloodstream Glucose_Na_Lumen Glucose + Na+ SGLT2 SGLT2 Transporter Glucose_Na_Lumen->SGLT2 Co-transport Glucose_Na_Cell Glucose + Na+ SGLT2->Glucose_Na_Cell Inhibitor SGLT2 Inhibitor (e.g., Canagliflozin) Inhibitor->SGLT2 Inhibition GLUT2 GLUT2 Transporter Glucose_Na_Cell->GLUT2 Facilitated Diffusion NaK_Pump Na+/K+ Pump Glucose_Na_Cell->NaK_Pump Active Transport Glucose_Blood Glucose GLUT2->Glucose_Blood Na_Blood Na+ NaK_Pump->Na_Blood

References

Safety Operating Guide

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of this compound (CAS No. 1030825-20-7). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. This compound is classified as a halogenated aromatic organic compound and requires handling as hazardous waste.

Hazard Identification and Safety Precautions

Based on available data, this compound is associated with the following hazards[1]:

  • Causes skin irritation.[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, a lab coat, nitrile gloves, and closed-toe shoes[2][3]. All handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood[2][4].

Quantitative Data Summary
ParameterValue/InformationSource
CAS Number 1030825-20-7[1][5]
Molecular Formula C18H14BrFS[1]
GHS Hazard Classes Skin Irrit. 2; Skin Sens. 1; Eye Irrit. 2; STOT SE 3[1]
Hazard Statements H315, H317, H319, H335[1]
Waste Classification Hazardous Waste: Halogenated Organic Compound[6][7][8]
Recommended Disposal High-Temperature Incineration[4]
Alternative Disposal Permitted Hazardous Waste Landfill[4]

Experimental Protocol: Disposal Procedures

The following step-by-step methodologies provide a clear path for the safe disposal of this compound and associated waste.

Waste Segregation and Collection

Proper segregation is the most critical first step to ensure safe and cost-effective disposal. Due to the presence of bromine and fluorine, this compound must be treated as halogenated waste[2][6][7].

  • Step 1: Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste"[2][6]. The container must be in good condition with a secure, threaded cap[9].

  • Step 2: Place all waste materials containing this compound, including unused bulk quantities, reaction residues, and contaminated materials (e.g., gloves, weighing paper, absorbent pads), into this designated container[9][10].

  • Step 3: Crucially, do not mix halogenated waste with non-halogenated organic solvents[8][11]. Mixing significantly increases disposal costs and complexity[7][8]. Even small concentrations of halogens can require the entire container to be treated as halogenated waste[8].

  • Step 4: Keep a running log of the contents and approximate quantities added to the waste container. Label the container with the words "Hazardous Waste" and a full list of its chemical contents[9][11].

Management of Small Spills

For small spills, trained laboratory personnel should act promptly to contain and clean the affected area.

  • Step 1: Alert personnel in the immediate vicinity and restrict access to the area. Ensure you are wearing the appropriate PPE[10].

  • Step 2: Contain the spill using a compatible, inert absorbent material[7][10].

  • Step 3: Carefully collect the absorbed material using non-sparking tools and place it into a sealable bag or container[9][10].

  • Step 4: Label the container clearly as "Hazardous Waste" with the chemical name and dispose of it in the designated "Halogenated Organic Waste" container[7].

  • Step 5: Decontaminate the spill area with a suitable laboratory detergent and water[4].

Final Disposal Arrangement

The ultimate destruction of the waste must be handled by certified professionals.

  • Step 1: Store the sealed and labeled halogenated waste container in a designated, cool, dry, and well-ventilated satellite accumulation area[7]. Ensure it is properly segregated from incompatible materials like strong acids, bases, and oxidizing agents[7][10].

  • Step 2: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[2][10].

  • Step 3: The preferred method for the complete destruction of halogenated organic compounds is high-temperature incineration in a licensed facility equipped to handle such waste[4]. This process is necessary to break the stable carbon-halogen bonds[4].

  • Step 4: If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill permitted to accept halogenated organic materials is a secondary option[4].

Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for the disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Segregation & Collection cluster_disposal Final Disposal start Start: Have Waste Containing This compound identify_waste Identify as Halogenated Organic Waste start->identify_waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat identify_waste->ppe container Obtain Labeled 'Halogenated Organic Waste' Container ppe->container collect Collect All Waste: - Solid Residue - Contaminated Materials - Unused Product container->collect log Log Contents and Quantities collect->log seal Keep Container Securely Sealed log->seal store Store in Satellite Accumulation Area contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Preferred: High-Temp Incineration at Licensed Facility contact_ehs->incinerate landfill Alternative: Hazardous Waste Landfill contact_ehs->landfill end End: Disposal Complete incinerate->end landfill->end

Caption: Waste Disposal Workflow for Halogenated Compounds.

G start Small Spill Occurs ppe Ensure PPE is Worn start->ppe alert Alert Others & Restrict Area ppe->alert contain Contain Spill with Inert Absorbent alert->contain collect Collect Absorbed Material (Use Non-Sparking Tools) contain->collect package Place in a Sealable, Labeled Container collect->package dispose Dispose as Halogenated Organic Waste package->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Managed decontaminate->end

Caption: Small Spill Management Protocol.

References

Essential Safety and Operational Guide for Handling 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS No. 1030825-20-7). The following procedures are based on the known hazards associated with this compound and general best practices for handling halogenated aromatic compounds.

Chemical Identifier:

  • CAS Number: 1030825-20-7[1][2][3][4]

Known Hazards: Based on available GHS classifications, this compound is presumed to present the following hazards[3]:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<1g) in a well-ventilated fume hood Safety glasses with side shields (ANSI Z87.1 compliant)Nitrile glovesStandard laboratory coatNot generally required if work is performed within a certified chemical fume hood.
Handling larger quantities (>1g) or when there is a risk of splashing Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apron over a standard lab coatWork must be conducted in a certified chemical fume hood.
Weighing or transferring solid material outside of a fume hood (not recommended) Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coatA NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) is required.
Emergency spill response Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risk.

1. Pre-Operational Checks:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.

  • Emergency Equipment: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure they are unobstructed.

  • Spill Kit: Have a chemical spill kit rated for halogenated organic compounds readily accessible.

2. Handling Procedure:

  • Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transferring:

    • When weighing the solid, use an analytical balance inside the fume hood or a containment enclosure to prevent the dispersal of fine particles.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Ensure all glassware is clean, dry, and free of defects.

    • Perform all manipulations, including additions and sampling, within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect any unused solid chemical and contaminated disposable materials (e.g., gloves, weigh boats, bench paper, and paper towels) in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."

    • Do not mix with non-halogenated organic waste or other incompatible waste streams.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinsate as halogenated organic liquid waste.

    • Deface the label on the empty container before disposal according to your institution's guidelines for chemically contaminated glassware or plastic.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Task fume_hood Work in Fume Hood? start->fume_hood small_scale Small Scale (<1g)? fume_hood->small_scale Yes no_fume_hood Outside Fume Hood: - Respirator Required - Goggles + Face Shield - Double Gloves - Chemical Resistant Apron fume_hood->no_fume_hood No splash_risk Risk of Splash? small_scale->splash_risk Yes ppe_basic Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_basic No ppe_goggles Enhanced Eye Protection: - Chemical Goggles splash_risk->ppe_goggles No ppe_face_shield Full Face Protection: - Goggles + Face Shield - Double Gloves - Chemical Resistant Apron splash_risk->ppe_face_shield Yes end Proceed with Task ppe_basic->end ppe_goggles->end ppe_face_shield->end no_fume_hood->end

Caption: Decision tree for selecting appropriate PPE.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.